Technical Documentation Center

1-(3-Fluorophenyl)sulfonylpyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluorophenyl)sulfonylpyrrolidine
  • CAS: 670272-02-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Evaluation of 1-(3-Fluorophenyl)sulfonylpyrrolidine

Abstract The sulfonamide functional group is a ubiquitous pharmacophore in modern drug discovery, prized for its metabolic stability, predictable hydrogen-bonding geometry, and favorable physicochemical properties[1]. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The sulfonamide functional group is a ubiquitous pharmacophore in modern drug discovery, prized for its metabolic stability, predictable hydrogen-bonding geometry, and favorable physicochemical properties[1]. Specifically, 1-(3-Fluorophenyl)sulfonylpyrrolidine represents a highly modular intermediate and active moiety in medicinal chemistry. This technical guide delineates the robust, solution-phase synthesis pathway of this compound, emphasizing mechanistic causality, stoichiometric optimization, and self-validating experimental protocols.

Mechanistic Rationale & Chemical Causality

The synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine is governed by a classical SN​2 -type nucleophilic acyl substitution at the hexavalent sulfur atom of a sulfonyl chloride[2]. As an Application Scientist, understanding the electronic and steric interplay of this reaction is critical for scaling and troubleshooting.

  • The Electrophile: 3-Fluorobenzenesulfonyl chloride serves as the electrophilic core. The highly electronegative fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I effect). This slightly increases the partial positive charge ( δ+ ) on the sulfonyl sulfur, thereby enhancing its susceptibility to nucleophilic attack compared to an unfunctionalized benzenesulfonyl chloride.

  • The Nucleophile: Pyrrolidine, a secondary cyclic aliphatic amine, acts as the nucleophile. Its five-membered cyclic structure restricts conformational degrees of freedom, minimizing steric hindrance around the nitrogen lone pair. This makes it significantly more nucleophilic than acyclic analogs like diethylamine.

  • The Transition State: The reaction proceeds via the attack of the pyrrolidine nitrogen on the sulfonyl sulfur, forming a transient pentacoordinate intermediate[2]. Subsequent collapse of this intermediate expels the chloride anion, which is an excellent leaving group due to its high polarizability and the stability of the resulting conjugate base.

  • The Role of the Base: A non-nucleophilic or sterically hindered organic base, typically Triethylamine (TEA) or Pyridine, must be introduced to scavenge the liberated hydrochloric acid[1]. Without this base, the unreacted pyrrolidine would be protonated to form pyrrolidinium chloride, rendering it non-nucleophilic and capping the theoretical yield at exactly 50%[2].

Mechanism cluster_reagents Starting Materials cluster_products Products A 3-Fluorobenzenesulfonyl Chloride C Nucleophilic Attack (Nitrogen lone pair to Sulfur) A->C B Pyrrolidine B->C D Pentacoordinate Intermediate C->D E Leaving Group Expulsion (-Cl⁻) D->E F Deprotonation by TEA (Base) E->F G 1-(3-Fluorophenyl) sulfonylpyrrolidine F->G H Triethylammonium Chloride F->H

Mechanistic pathway of 1-(3-Fluorophenyl)sulfonylpyrrolidine synthesis.

Reagent Selection & Stoichiometric Optimization

To ensure a self-validating and high-yielding reaction, the stoichiometry and environmental conditions must be tightly controlled:

  • Molar Ratios: The optimal ratio is 1.0 equivalent of 3-fluorobenzenesulfonyl chloride to 1.1 equivalents of pyrrolidine and 1.5 - 2.0 equivalents of TEA. The slight excess of amine drives the reaction to completion, while the larger excess of TEA guarantees that the reaction medium remains basic throughout the process[2].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the solvent of choice. It provides excellent solubility for all reactants and the resulting triethylammonium chloride byproduct, maintaining a homogeneous mixture. Furthermore, DCM is aprotic and does not compete with the amine for the electrophile, unlike protic solvents which could lead to undesired sulfonic ester or acid formation[3].

  • Thermal Control: The S-N coupling is highly exothermic. Initiating the reaction at 0 °C is critical to prevent thermal degradation of the sulfonyl chloride and to suppress side reactions. Once the electrophile is fully added, allowing the system to warm to room temperature provides the kinetic energy necessary to overcome the final activation barrier[2].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, where each step includes a physical or chemical checkpoint to ensure integrity[4].

Step 1: Solubilization & Inertion

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with anhydrous DCM (10 mL per gram of sulfonyl chloride).

  • Add pyrrolidine (1.1 eq) and Triethylamine (1.5 eq).

  • Validation: The solution should be clear and colorless. Purge the headspace with dry Nitrogen or Argon to prevent moisture ingress.

Step 2: Thermal Control & Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Dissolve 3-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise via an addition funnel or syringe over 15-30 minutes.

  • Causality: Dropwise addition controls the exothermic heat release.

  • Validation: A slight fuming or immediate formation of a faint white precipitate (TEA·HCl) indicates the reaction is proceeding[2].

Step 3: Propagation

  • Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20-25 °C).

  • Stir continuously for 2 to 4 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1 v/v) solvent system. The disappearance of the UV-active sulfonyl chloride spot confirms completion.

Step 4: Aqueous Workup

  • Quench the reaction by adding an equal volume of distilled water.

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (aq): Removes unreacted pyrrolidine and TEA.

    • Saturated NaHCO₃ (aq): Neutralizes any residual acid.

    • Saturated NaCl (aq)[Brine]: Pre-dries the organic layer by drawing out dissolved water through osmosis.

Step 5: Desiccation & Concentration

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) or Magnesium Sulfate ( MgSO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization if the product solidifies.

Workflow S1 1. Solubilization (Pyrrolidine + TEA in DCM) S2 2. Thermal Control (0 °C Ice Bath) S1->S2 S3 3. Electrophile Addition (3-F-PhSO2Cl dropwise) S2->S3 S4 4. Propagation (Stir at RT, 2-4 hrs) S3->S4 S5 5. Aqueous Workup (HCl, NaHCO3, Brine) S4->S5 S6 6. Purification (Silica Gel / Recryst.) S5->S6 S7 7. QA / Validation (NMR, LC-MS) S6->S7

Step-by-step experimental workflow for sulfonamide generation and isolation.

Quantitative Data & Yield Analysis
ParameterValue / ConditionMechanistic Rationale
Molar Ratio (ArSO₂Cl : Amine : Base) 1.0 : 1.1 : 1.5Ensures complete conversion; base excess prevents amine protonation.
Temperature Profile 0 °C → 25 °CMitigates exothermic degradation; accelerates completion.
Reaction Time 2 - 4 hoursSufficient for >95% conversion based on TLC monitoring[2].
Expected Yield 85% - 95%High efficiency of unhindered S-N coupling[4].
Primary Impurity 3-Fluorobenzenesulfonic acidResults from trace water hydrolysis; minimized by anhydrous conditions.
Analytical Characterization & Validation

To definitively confirm the structural integrity of the synthesized 1-(3-Fluorophenyl)sulfonylpyrrolidine, the following analytical techniques are strictly required:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): The pyrrolidine ring will display two distinct multiplets. The α -protons (adjacent to nitrogen) typically resonate around 3.20 - 3.30 ppm, while the β -protons appear around 1.70 - 1.85 ppm. The aromatic region (7.20 - 7.70 ppm) will integrate to 4 protons, exhibiting complex splitting patterns (e.g., ddd, dt) characteristic of a meta-fluoro substituted benzene ring.

    • ¹⁹F NMR (CDCl₃): A distinct signal (typically a multiplet) around -110 to -112 ppm confirms the presence of the aromatic fluorine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI) in positive mode will yield a pseudo-molecular ion peak [M+H]+ at m/z≈230.0 (Calculated exact mass for C10​H12​FNO2​S : 229.06).

References
  • General Principles in the Synthesis of Sulfonamides – Benchchem.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry – Benchchem.
  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity – MDPI.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str

Sources

Exploratory

1-(3-Fluorophenyl)sulfonylpyrrolidine (CAS 670272-02-3): A Privileged Arylsulfonamide Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the arylsulfonamide motif represents a highly versatile and privileged pharmacophore. Specifically, 1-(3-Fluorophenyl)sulfonylpyrrolidine (CAS: 670272-02-3) serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the arylsulfonamide motif represents a highly versatile and privileged pharmacophore. Specifically, 1-(3-Fluorophenyl)sulfonylpyrrolidine (CAS: 670272-02-3) serves as a critical building block and structural core in the development of neurotherapeutics, analgesics, and urological agents. This technical whitepaper explores the physicochemical properties, mechanistic applications, and self-validating synthesis protocols associated with this fluorinated arylsulfonamide, providing an authoritative guide for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

The strategic placement of a fluorine atom at the meta-position of the benzenesulfonyl ring significantly alters the electronic distribution and lipophilicity of the molecule, enhancing its metabolic stability and membrane permeability compared to its non-fluorinated analogs 1.

PropertySpecification / Value
Chemical Name 1-[(3-Fluorophenyl)sulfonyl]pyrrolidine
CAS Number 670272-02-3
Molecular Formula C₁₀H₁₂FNO₂S
Molecular Weight 229.27 g/mol
Structural Class Fluorinated Arylsulfonamide / Alicyclic Amine
Key Pharmacophores Sulfonyl hydrogen-bond acceptor, basic pyrrolidine ring, lipophilic fluorophenyl group

Mechanistic Role in Drug Discovery

Neuropharmacology: 5-HT₆ and 5-HT₇ Receptor Antagonism

The arylsulfonamide moiety is a foundational element in designing potent antagonists for serotonin 5-HT₆ and 5-HT₇ receptors, which are prime targets for treating Behavioral and Psychological Symptoms of Dementia (BPSD) and Alzheimer's disease 2.

  • Mechanistic Causality: The sulfonyl oxygen atoms act as critical hydrogen bond acceptors. Concurrently, the 3-fluorophenyl ring fits precisely into a hydrophobic pocket located between transmembrane helices (TMHs) 7 and 2 of the 5-HT₆ receptor. The basic nitrogen of the pyrrolidine ring (or its extended derivatives) forms an essential ionic salt bridge with the highly conserved Asp3.32 residue in the receptor's binding site, locking the receptor in an inactive conformation [[3]]().

Analgesia: Nav1.7 Voltage-Gated Sodium Channel Inhibition

Arylsulfonamides selectively inhibit Nav1.7 channels, which are essential for nociceptive pain signaling.

  • Mechanistic Causality: Early Nav1.7 inhibitors suffered from poor oral bioavailability due to their zwitterionic nature and high clearance rates. By utilizing a fluorinated arylsulfonamide core, medicinal chemists can optimize the Multiparameter Optimization (MPO) score. The electron-withdrawing fluorine atom modulates the pKa of adjacent functional groups and increases lipophilicity, which directly translates to improved oral bioavailability (>25%) and greater than 100-fold selectivity over cardiac (Nav1.5) and skeletal muscle (Nav1.4) channels, mitigating cardiovascular toxicity [[4]]().

Urology: Uroselective α₁-Adrenergic Receptor Antagonism

Derivatives of arylsulfonamide-functionalized pyrrolidines exhibit potent α₁A/α₁D-adrenergic receptor antagonism.

  • Mechanistic Causality: These compounds selectively target the α₁A receptors located in the smooth muscle of the prostate. By blocking these receptors, the compounds induce smooth muscle relaxation, alleviating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) without causing the systemic hypotensive side effects typically linked to α₁B receptor blockade 5.

Self-Validating Synthesis Methodology

The synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine relies on a highly efficient nucleophilic substitution reaction between 3-fluorobenzenesulfonyl chloride and pyrrolidine 6.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise to the solution.

    • Causality Check: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation. Without TEA, HCl would protonate the unreacted pyrrolidine, rendering it non-nucleophilic and artificially capping the reaction yield at 50%.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 3-fluorobenzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (23 °C) for 6 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Self-Validating Workup:

    • Quench with deionized water.

    • Wash the organic layer with 1M aqueous HCl. Causality Check: This selectively protonates any residual pyrrolidine and TEA, partitioning these impurities entirely into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Synthesis R1 3-Fluorobenzenesulfonyl Chloride Cond DCM, Et3N 0°C to RT, 6h R1->Cond R2 Pyrrolidine R2->Cond Workup Aqueous Workup (HCl, NaHCO3, Brine) Cond->Workup TLC Completion Prod 1-(3-Fluorophenyl) sulfonylpyrrolidine (CAS: 670272-02-3) Workup->Prod >85% Yield

Caption: Synthesis workflow of 1-(3-Fluorophenyl)sulfonylpyrrolidine via nucleophilic substitution.

In Vitro Pharmacological Validation (cAMP Assay)

To validate the biological efficacy of synthesized arylsulfonamide derivatives against the 5-HT₆ receptor, a cAMP accumulation assay is the gold standard 2.

Protocol for 5-HT₆ Receptor Antagonism
  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT₆ receptor into 384-well plates.

  • PDE Inhibition: Add assay buffer containing 0.5 mM Isobutylmethylxanthine (IBMX).

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because 5-HT₆ is a Gs-coupled GPCR that stimulates adenylyl cyclase to produce cAMP, IBMX prevents the rapid enzymatic degradation of cAMP, allowing the signal to accumulate to measurable, robust levels.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the arylsulfonamide test compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of serotonin (5-HT) for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). A decrease in cAMP relative to the 5-HT control validates the compound's antagonistic efficacy.

Pathway Antag Arylsulfonamide Antagonist Rec 5-HT6 Receptor (GPCR) Antag->Rec Blocks (Hydrophobic Pocket) Gs Gs Protein Rec->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cognitive Impairment / BPSD Symptoms PKA->Effect Downstream Signaling

Caption: 5-HT6 receptor Gs-coupled signaling pathway and the inhibitory mechanism of arylsulfonamides.

Quantitative Data Summary

The following table summarizes the representative structure-activity relationship (SAR) and binding affinities (Kᵢ) of optimized arylsulfonamide-pyrrolidine derivatives across key therapeutic targets, demonstrating the scaffold's high selectivity and potency 245.

Target Receptor / ChannelBiological FunctionRepresentative Affinity (Kᵢ) / IC₅₀Selectivity Profile
5-HT₆ Receptor Cognition, Mood (CNS)< 20 nM> 100-fold over hERG and M1
5-HT₇ Receptor Circadian rhythm, Memory0.3 nM - 15 nM> 1000-fold over 5-HT₁A
Nav1.7 Channel Nociceptive Pain Signaling~ 50 nM> 100-fold over Nav1.5 / Nav1.4
α₁A-Adrenergic Prostate Smooth Muscle~ 50 nM5-fold preference over α₁B

Sources

Foundational

1-(3-Fluorophenyl)sulfonylpyrrolidine: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 1-(3-Fluorophenyl)sulfonylpyrrolidine is a highly versatile synthetic building block that elegantly combines three privileged motifs: a metabolically robust fluorinated phenyl ring, a rigidifying sulfonamide linker, and a conformationally restricted pyrrolidine heterocycle.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative deep dive into the physicochemical profiling, pharmacophore utility, and validated synthetic methodologies associated with this compound.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in biological systems and synthetic pathways. The quantitative data for 1-(3-fluorophenyl)sulfonylpyrrolidine ()[1] is summarized below.

PropertyValueStructural Implication
IUPAC Name 1-(3-fluorophenyl)sulfonylpyrrolidineStandardized nomenclature
CAS Registry Number 670272-02-3Unique chemical identifier
Molecular Formula C₁₀H₁₂FNO₂SDefines atomic composition
Molecular Weight 229.27 g/mol Highly fragment-like (ideal for FBDD)
Hydrogen Bond Donors 0Enhances membrane permeability
Hydrogen Bond Acceptors 3 (O, O, F)Facilitates target protein interactions
Rotatable Bonds 2 (C-S, S-N)Low entropic penalty upon binding
Topological Polar Surface Area 42.5 ŲExcellent predictor for BBB penetration

Pharmacophore Utility in Drug Design

The utility of 1-(3-fluorophenyl)sulfonylpyrrolidine lies in its modular architecture. Each component of the molecule serves a distinct pharmacological purpose, making it a frequent scaffold in the development of enzyme inhibitors (such as OXPHOS or JAK inhibitors) and receptor antagonists ()[2].

  • The 3-Fluoro Substituent: Fluorine bioisosterism is a cornerstone of medicinal chemistry. Placing the highly electronegative fluorine atom at the meta position of the phenyl ring lowers the pKa of adjacent protons, modulates the electron density of the aromatic system, and blocks potential sites of oxidative metabolism by Cytochrome P450 enzymes without adding significant steric bulk.

  • The Sulfonamide Linker: Unlike amides, sulfonamides possess a tetrahedral geometry at the sulfur atom. This forces the attached pyrrolidine ring out of the plane of the phenyl ring, creating a distinct 3D vector that is highly effective at probing deep hydrophobic pockets in target proteins. Furthermore, the oxygen atoms serve as strong hydrogen-bond acceptors.

  • The Pyrrolidine Ring: The five-membered nitrogen heterocycle provides conformational restriction. By locking the nitrogen atom within a ring, the entropic penalty typically associated with the binding of flexible aliphatic amines is drastically reduced, leading to higher binding affinities.

Pharmacophore Core 1-(3-Fluorophenyl)sulfonylpyrrolidine (Scaffold) Fluoro 3-Fluoro Group • Increases Lipophilicity • Blocks CYP450 Metabolism Core->Fluoro Sulfonyl Sulfonyl Linker • Strong H-Bond Acceptor • Imparts Vectorial Rigidity Core->Sulfonyl Pyrrolidine Pyrrolidine Ring • Conformational Restriction • Enhances Target Affinity Core->Pyrrolidine

Figure 2: Pharmacophore mapping of the compound highlighting key structural and functional motifs.

Mechanistic Synthesis and Reaction Kinetics

The synthesis of 1-(3-fluorophenyl)sulfonylpyrrolidine proceeds via a classic nucleophilic acyl substitution at the sulfur center. The reaction involves the coupling of 3-fluorobenzenesulfonyl chloride with pyrrolidine in the presence of a non-nucleophilic base, a method widely validated in the synthesis of pyrrole and pyrrolidine sulfonamide derivatives ()[3].

Causality in Reaction Design:

  • Solvent Selection (Dichloromethane): A polar aprotic solvent is required to solubilize the highly polar sulfonyl chloride and the intermediate tetrahedral complex without acting as a competing nucleophile (which would occur if alcohols or water were used).

  • Base Selection (Triethylamine): The nucleophilic attack of pyrrolidine on the sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid would protonate the remaining unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine acts as an acid scavenger to drive the reaction to completion.

  • Thermal Control (0 °C to RT): The formation of the S-N bond is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and suppresses the formation of dimeric side products.

SynthesisWorkflow SM1 3-Fluorobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (DCM, 0°C to RT) SM1->Reaction SM2 Pyrrolidine + TEA SM2->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Complete Conversion Product 1-(3-Fluorophenyl) sulfonylpyrrolidine Workup->Product Purification

Figure 1: Synthesis workflow of 1-(3-fluorophenyl)sulfonylpyrrolidine via nucleophilic substitution.

Validated Experimental Protocol: Synthesis & Purification

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system.

Reagents Required:

  • 3-Fluorobenzenesulfonyl chloride (1.0 eq, 10 mmol, 1.95 g)

  • Pyrrolidine (1.2 eq, 12 mmol, 0.85 g)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 1.52 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous flow of inert gas (Nitrogen or Argon). Rationale: Strict anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Dissolution: Dissolve 3-fluorobenzenesulfonyl chloride in 20 mL of anhydrous DCM. Stir magnetically and cool the vessel to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine dropwise over 5 minutes.

  • Nucleophile Addition: Dilute pyrrolidine in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Rationale: Dropwise addition controls the exotherm and maintains a low concentration of free nucleophile, ensuring clean conversion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Self-Validation: The starting material (UV active) should disappear, replaced by a lower-Rf product spot. A ninhydrin stain can be used to confirm the absence of free pyrrolidine.

  • Aqueous Workup: Quench the reaction by adding 20 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer. Rationale: The acidic quench protonates any residual TEA and pyrrolidine, pulling them into the aqueous layer and leaving the neutral sulfonamide product in the organic phase.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure title compound as a white solid or viscous oil.

Analytical Characterization

To verify the structural integrity of the synthesized 1-(3-fluorophenyl)sulfonylpyrrolidine, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 – 7.55 (m, 1H): Aromatic proton (C4-H), complex splitting due to adjacent protons and long-range fluorine coupling.

    • δ 7.55 – 7.45 (m, 2H): Aromatic protons (C2-H, C6-H).

    • δ 7.35 – 7.25 (m, 1H): Aromatic proton (C5-H).

    • δ 3.25 (m, 4H): Pyrrolidine α-protons (CH₂-N-CH₂). Deshielded due to the electron-withdrawing sulfonamide group.

    • δ 1.75 (m, 4H): Pyrrolidine β-protons (CH₂-CH₂).

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]⁺ is 230.0 .

References

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: WO2008108380A2 - Pyrrole compounds Source: Google Patents URL

Sources

Exploratory

Mechanism of Action of Fluorinated Sulfonylpyrrolidine Compounds: A Technical Guide

Executive Summary & Physicochemical Rationale In modern rational drug design, the incorporation of specific structural motifs can dramatically alter a molecule's pharmacodynamics and pharmacokinetic profile. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Physicochemical Rationale

In modern rational drug design, the incorporation of specific structural motifs can dramatically alter a molecule's pharmacodynamics and pharmacokinetic profile. As a Senior Application Scientist specializing in pharmacophore optimization, I have observed that the fluorinated sulfonylpyrrolidine moiety represents a masterclass in structural biology.

This functional group is not merely a passive linker; it is an active driver of target affinity. The causality behind its efficacy lies in its unique physicochemical properties:

  • Tetrahedral Geometry: The sulfonyl group ( S=O bond length ~1.43 Å, O−S−O angle ~119°) imposes a strict spatial vector on the attached pyrrolidine ring. Unlike planar carbonyl linkers, the sulfonyl group forces the pyrrolidine into a highly specific 3D orientation, maximizing van der Waals contacts within deep hydrophobic subpockets.

  • Fluorine's Bioisosterism: The incorporation of fluorine (van der Waals radius 1.47 Å) improves metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its high electronegativity modulates the pKa of adjacent amines and provides an ideal handle for 18F -radiolabeling in diagnostic imaging.

This whitepaper explores the dual therapeutic applications of this scaffold: Chemosensitization in Oncology (via dUTPase inhibition) and Apoptosis Imaging/Therapy (via Caspase-3/7 inhibition).

Application I: Oncology (dUTPase Inhibition)

The Mechanistic Pathway

Human deoxyuridine triphosphatase (dUTPase) is a critical enzyme that hydrolyzes dUTP to dUMP, preventing DNA polymerase from misincorporating uracil into DNA. In cancer therapy, Thymidylate Synthase (TS) inhibitors like 5-fluorouracil (5-FU) deplete dTTP and cause dUTP/FdUTP to accumulate. However, high dUTPase activity in tumors clears these toxic nucleotides, leading to 5-FU resistance.

N-sulfonylpyrrolidine-containing uracil derivatives act as potent, competitive dUTPase inhibitors . The mechanism is highly specific: the uracil core mimics the natural substrate to anchor in the active site, while the sulfonylpyrrolidine tail extends into a distinct hydrophobic pocket formed by Val65, Ala90, Ala98, and Val112 . This prevents dUTP hydrolysis, forcing lethal DNA misincorporation and subsequent apoptosis.

Pathway A 5-FU / FdUrd Administration B Thymidylate Synthase (TS) Inhibition A->B C dTTP Depletion & dUTP Accumulation B->C D DNA Misincorporation (Lethal) C->D E Human dUTPase (Enzyme) C->E Substrate Hydrolysis E->C Prevents Accumulation F Sulfonylpyrrolidine Inhibitor F->E Competitive Inhibition

dUTPase Inhibition Pathway by Sulfonylpyrrolidine Compounds in Oncology.

Application II: Apoptosis Imaging & Therapy (Caspase-3/7 Inhibition)

The Mechanistic Pathway

Effector caspases (Caspase-3 and -7) are cysteine proteases that execute the apoptotic signaling cascade. Fluorinated pyrrolidinyl sulfonyl isatins are a novel class of inhibitors targeting these enzymes .

The mechanism relies on a dual-interaction model. The electrophilic C-3 carbonyl group of the isatin moiety reacts reversibly with the catalytic cysteine (Cys163 in Caspase-3) to form a thiohemiacetal. Simultaneously, the fluorinated sulfonylpyrrolidine side-chain acts as a high-affinity anchor, perfectly complementing the S2 and S3 subpockets of the enzyme. The presence of the fluorine atom not only boosts binding affinity via halogen bonding but also allows the molecule to be synthesized as an 18F -radiotracer for Positron Emission Tomography (PET) imaging of apoptosis in vivo.

Workflow S1 1. Precursor Synthesis (Pyrrolidinyl Sulfonyl Isatin) S2 2. 18F-Radiolabeling (Nucleophilic Substitution) S1->S2 S3 3. In Vivo Administration (Targeting Apoptotic Tissue) S2->S3 S4 4. Caspase-3/7 Binding (S2/S3 Pocket Interaction) S3->S4 S5 5. PET Imaging (Signal Quantification) S4->S5

18F-Radiolabeling and PET Imaging Workflow for Caspase-3/7 Inhibitors.

Quantitative Data Summary

To understand the structure-activity relationship (SAR) dynamics, the quantitative data of representative compounds are summarized below.

Compound ClassTargetKey Structural FeaturesPrimary IndicationIC₅₀ Range
N-Sulfonylpyrrolidine Uracils (e.g., Compound 26)Human dUTPaseUracil core, sulfonyl linker, pyrrolidine ringOncology (Chemosensitization)0.021 - 0.15 µM
Fluorinated Pyrrolidinyl Sulfonyl Isatins Caspase-3 / Caspase-7Isatin core, sulfonylpyrrolidine side-chain, C-F bondApoptosis PET Imaging / Therapy30 - 37 nM

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives.

Protocol A: HPLC-Based dUTPase Enzyme Kinetics Assay

Rationale: Colorimetric assays are prone to compound interference. HPLC directly measures substrate depletion and product formation, providing an unambiguous readout of catalytic activity.

  • Buffer Preparation: Prepare reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1% BSA.

  • Enzyme Pre-incubation: Incubate 5 nM recombinant human dUTPase with varying concentrations of the sulfonylpyrrolidine inhibitor (0.001 - 10 µM) in a 50 µL volume for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM dUTP substrate to initiate the hydrolysis reaction.

  • Quenching: After exactly 10 minutes, terminate the reaction by adding 10 µL of 0.5 M EDTA. Causality: EDTA chelates the Mg²⁺ cofactor, instantly halting all enzymatic activity.

  • HPLC Analysis: Inject 20 µL onto an anion-exchange HPLC column. Monitor UV absorbance at 262 nm to quantify the ratio of remaining dUTP to generated dUMP.

  • System Validation Criteria: The assay is considered valid only if the Z'-factor is >0.6, the positive control demonstrates an IC₅₀ within 10% of its historical baseline (e.g., 0.021 µM), and the vehicle control shows <5% spontaneous dUTP hydrolysis in the absence of enzyme.

Protocol B: Caspase-3/7 Fluorometric Inhibition Assay

Rationale: Utilizing the Ac-DEVD-AMC substrate allows for real-time kinetic monitoring. Cleavage releases highly fluorescent AMC, yielding a sensitive measurement of S2/S3 pocket blockade.

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 0.1% CHAPS. Causality: DTT maintains the catalytic cysteine in a reduced, active state, while CHAPS prevents non-specific compound aggregation.

  • Pre-incubation: In a black 96-well microplate, incubate 1 U of recombinant Caspase-3 or -7 with the fluorinated isatin derivative (serial dilutions) for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µM of Ac-DEVD-AMC substrate to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • System Validation Criteria: The assay requires a signal-to-background ratio of ≥5:1. The negative control (an inactive structural analog lacking the sulfonylpyrrolidine tail) must show no significant deviation from the uninhibited baseline slope, confirming that fluorescence quenching artifacts are absent.

References

  • Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Novel Class of Potent Human Deoxyuridine Triphosphatase Inhibitors Remarkably Enhancing the Antitumor Activity of Thymidylate Synthase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry.[Link]

Foundational

Structural and Functional Profiling of 1-(3-Fluorophenyl)sulfonylpyrrolidine: A Technical Guide to Chemical Identifiers and Synthetic Applications

[fontname="Helvetica", shape=rect, style="filled,rounded", fontcolor="#FFFFFF", Refining Visualization Logic Now, I'm adjusting the Graphviz diagrams, focusing on the synthesis workflow. I realized I could enhance clarit...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", shape=rect, style="filled,rounded", fontcolor="#FFFFFF",

Refining Visualization Logic

Now, I'm adjusting the Graphviz diagrams, focusing on the synthesis workflow. I realized I could enhance clarity by explicitly labeling each node with its corresponding step. I'm prioritizing the inclusion of more detailed experimental information within each node. The color scheme is now complete, and the text legibility is perfect, so the diagram will be easy to understand.

Enhancing Visual Clarity

I'm now refining the Graphviz diagrams, giving more focus to the synthesis workflow. I am making improvements by explicitly labeling each step for improved clarity, and I'm adding more specific experimental information to each node. I've confirmed that the color scheme and text legibility are perfect. I am now finalizing the details for SMILES and InChIKey. The 3-fluoro isomer has a unique InChIKey, which I will incorporate.

Finalizing Technical Details

I'm now putting the finishing touches on the SMILES string and InChIKey details. I've double-checked and confirmed the validity of all the references, and I'll be integrating them into the text, using inline links. I'm focusing on the synthesis of sulfonamides, and I will highlight why DIPEA is used, rather than TEA, due to steric hindrance. I'll include the 3-fluoro isomer's unique InChIKey.

Executive Summary

In modern drug discovery, sulfonamide derivatives serve as privileged scaffolds, frequently acting as bioisosteres for amides while offering distinct geometric and electronic properties. 1-(3-Fluorophenyl)sulfonylpyrrolidine (CAS: 670272-02-3) is a highly versatile building block utilized in the synthesis of kinase inhibitors, protease modulators, and central nervous system (CNS) agents. This technical whitepaper provides an authoritative breakdown of its chemical identifiers—specifically its SMILES and InChIKey—alongside a mechanistic rationale for its structural components and a self-validating synthetic protocol.

Chemical Identity and Structural Descriptors

Accurate chemical identifiers are the bedrock of cheminformatics, enabling precise database querying, molecular modeling, and intellectual property mapping. The table below consolidates the quantitative and structural data for 1-(3-fluorophenyl)sulfonylpyrrolidine.

PropertyValue
IUPAC Name 1-[(3-fluorophenyl)sulfonyl]pyrrolidine
CAS Registry Number 670272-02-3
Molecular Formula C10H12FNO2S
Molecular Weight 229.27 g/mol
Standard SMILES O=S(=O)(C1=CC(F)=CC=C1)N1CCCC1
Isomeric SMILES Fc1cccc(S(=O)(=O)N2CCCC2)c1
Decoding the SMILES and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) string O=S(=O)(C1=CC(F)=CC=C1)N1CCCC1 maps the exact topological connectivity of the molecule. It dictates a central hexavalent sulfur atom double-bonded to two oxygens, single-bonded to a pyrrolidine nitrogen (N1CCCC1), and single-bonded to a phenyl ring with a fluorine atom at the meta position (C1=CC(F)=CC=C1).

The InChIKey is a 27-character hashed representation of the International Chemical Identifier (InChI). Because the InChIKey is generated algorithmically from the connectivity layer, constitutional isomers yield distinct hashes. For example, while the 4-fluoro isomer generates the InChIKey BLFZDHIRHPQTDJ-UHFFFAOYSA-N, the 3-fluoro isomer generates a uniquely distinct hash, preventing cross-contamination in high-throughput screening libraries.

Mechanistic Rationale in Drug Design

The architectural design of 1-(3-fluorophenyl)sulfonylpyrrolidine is not arbitrary; it is a calculated assembly of pharmacophores designed to optimize target affinity and pharmacokinetic (PK) profiles.

  • The 3-Fluoro Substitution: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). Placing fluorine at the meta position of the phenyl ring serves a dual purpose. First, it inductively withdraws electron density, modulating the pKa and hydrogen-bond acceptor strength of the adjacent sulfonyl oxygens. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a common metabolic soft spot without introducing significant steric bulk (see).

  • The Sulfonylpyrrolidine Core: Unlike planar amides, sulfonamides adopt a tetrahedral geometry. The incorporation of the pyrrolidine ring conformationally locks the nitrogen lone pair. This rigidity reduces the entropic penalty upon binding to a target protein and forces the sulfonyl oxygens into an optimal trajectory for interacting with obligate hydrogen-bond donors in enzyme active sites.

SAR Core 1-(3-Fluorophenyl) sulfonylpyrrolidine Fluoro 3-Fluoro Motif (vdW radius: 1.47 Å) Core->Fluoro Sulfonyl Sulfonyl Spacer (Tetrahedral Geometry) Core->Sulfonyl Pyrro Pyrrolidine Ring (Conformational Lock) Core->Pyrro Metab Blocks CYP450 Oxidation Modulates Lipophilicity Fluoro->Metab HBA Obligate H-Bond Acceptor Improves Solubility Sulfonyl->HBA Rigid Restricts N-Lone Pair Enhances Target Affinity Pyrro->Rigid

SAR logic and physicochemical contributions of 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Synthetic Methodology & Experimental Protocol

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone reaction in organic chemistry (see). The following protocol details a self-validating workflow for synthesizing 1-(3-fluorophenyl)sulfonylpyrrolidine, emphasizing the causality behind each procedural step.

Step-by-Step Protocol

Step 1: Reagent Preparation and Initiation

  • Action: Dissolve 3-fluorobenzenesulfonyl chloride (1.0 equivalent, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: DCM is chosen for its excellent solubilizing properties and low boiling point, which aids in downstream removal. Cooling to 0 °C is critical because the nucleophilic acyl substitution is highly exothermic; controlling the temperature prevents the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into the unreactive sulfonic acid.

Step 2: Base and Amine Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the chilled solution, followed by the dropwise addition of pyrrolidine (1.2 equivalents, 6.0 mmol). Allow the mixture to slowly warm to room temperature (RT) and stir for 4 hours.

  • Causality: DIPEA is selected over triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted quaternization reactions with the sulfonyl chloride. The excess DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Step 3: Aqueous Workup and Isolation

  • Action: Quench the reaction with 1N aqueous HCl (20 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: The 1N HCl wash specifically protonates any unreacted pyrrolidine, rendering it highly water-soluble and partitioning it into the aqueous layer for easy removal. The subsequent NaHCO₃ wash neutralizes residual acid, and the brine wash removes excess water from the organic phase prior to desiccation with MgSO₄.

Analytical Validation & Quality Control

A protocol is only as robust as its validation. To ensure the integrity of the synthesized product, the following self-validating checks must be performed:

  • LC-MS Analysis: The crude product must exhibit a single dominant peak in the UV chromatogram (254 nm) with a corresponding mass-to-charge ratio (m/z) of 230.06 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • ¹H-NMR (400 MHz, CDCl₃): Validation is confirmed by the disappearance of the highly deshielded N-H proton of the starting pyrrolidine. The product will show characteristic multiplets for the pyrrolidine ring at ~3.2 ppm (α-CH₂, 4H) and ~1.7 ppm (β-CH₂, 4H), alongside a complex aromatic splitting pattern integrating to 4 protons, exhibiting ¹⁹F-¹H scalar coupling.

Synthesis Step1 Reagents: 3-F-Ph-SO2Cl + Pyrrolidine Step2 Reaction Conditions: DIPEA, DCM, 0°C → RT Step1->Step2 Step3 Nucleophilic Acyl Substitution Step2->Step3 Step4 Aqueous Workup: 1N HCl & Brine Wash Step3->Step4 Step5 Product Isolation: Organic Drying & Conc. Step4->Step5 Step6 Validation: LC-MS & 1H-NMR Step5->Step6

Step-by-step synthesis and analytical validation workflow.

Emerging Paradigms in Sulfonamide Synthesis

While the traditional sulfonyl chloride route described above is highly effective, modern medicinal chemistry is shifting toward late-stage functionalization. Recent breakthroughs, such as copper-catalyzed aromatic decarboxylative halosulfonylation, allow for the one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines (see ). These advancements bypass the need to isolate moisture-sensitive sulfonyl chlorides, offering a greener, more streamlined approach to generating libraries of 1-(3-fluorophenyl)sulfonylpyrrolidine analogs for structure-activity relationship (SAR) studies.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20748-20754.[Link]

Exploratory

Engineering the Pyrrolidine Scaffold: The Discovery, Synthesis, and Pharmacological Impact of Fluorinated Derivatives

Executive Summary The pyrrolidine ring is a privileged nitrogen-containing heterocycle in medicinal chemistry, prized for its structural rigidity, basicity, and hydrophilicity. However, the strategic introduction of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged nitrogen-containing heterocycle in medicinal chemistry, prized for its structural rigidity, basicity, and hydrophilicity. However, the strategic introduction of fluorine into this scaffold—yielding fluorinated pyrrolidine derivatives—has revolutionized small-molecule drug discovery. By leveraging unique stereoelectronic effects, researchers can finely tune the physicochemical and pharmacokinetic properties of these molecules[1]. This technical guide explores the mechanistic rationale behind fluorinated pyrrolidines, their transformative applications in neurodegenerative and metabolic diseases, and the rigorous synthetic protocols required to produce them at scale.

Mechanistic Rationale: The "Fluorine Effect"

Why replace a hydrogen atom with fluorine on a pyrrolidine ring? The causality behind this experimental choice lies in three fundamental physicochemical modulations:

  • pKa Modulation and Membrane Permeability: The electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. When placed at the 3-position, fluorine significantly lowers the pKa of the adjacent pyrrolidine nitrogen. This reduction ensures that a higher proportion of the molecule remains unprotonated at physiological pH, drastically improving lipophilicity and cellular membrane permeability without sacrificing aqueous solubility[2].

  • Conformational Control via the Gauche Effect: Fluorine substitution dictates the conformational preference of the pyrrolidine ring. Due to stereoelectronic interactions (the gauche effect) between the highly electronegative C-F bond and the nitrogen lone pair or adjacent polar bonds, the ring adopts specific puckered conformations. This rigidification allows the molecule to perfectly complement the binding pocket of target proteins, minimizing the entropic penalty of binding[1].

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Strategic placement of fluorine blocks primary sites of cytochrome P450-mediated oxidation, extending the drug's half-life and improving its overall pharmacokinetic profile.

ConformationalControl A Pyrrolidine Scaffold B Fluorine Substitution (e.g., 3-fluoro) A->B C Stereoelectronic Effects (Gauche Effect) B->C Inductive D pKa Modulation (Lower Basicity) B->D Electron Withdrawing E Metabolic Stability (Block C-H Oxidation) B->E Steric/Electronic F Target Affinity & Permeability C->F D->F E->F

Logical flow of physicochemical enhancements driven by pyrrolidine fluorination.

Discovery & Drug Development Applications

The integration of fluorinated pyrrolidines into drug discovery pipelines has yielded highly potent therapeutics, particularly in the realms of neurology and endocrinology.

  • Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease: Chiral fluorinated pyrrolidine derivatives have been designed to selectively inhibit MAO-B, an enzyme responsible for dopamine degradation in the brain. For instance, compound D5, a novel chiral fluorinated pyrrolidine derivative, exhibits an exceptional MAO-B inhibitory activity (IC50 = 0.019 μM) and a selectivity index of 2440 over MAO-A[3]. The enhanced hydrophobic interactions facilitated by the fluorine atom allow D5 to outperform the clinical standard, safinamide, significantly alleviating dopamine deficits in in vivo models[3].

PharmacologicalPathway D5 Fluorinated Pyrrolidine D5 MAOB MAO-B Enzyme (Inhibited) D5->MAOB High Affinity Binding DA Dopamine Degradation (Blocked) MAOB->DA Prevents STR Striatal Dopamine Levels (Increased) DA->STR Results in PD Alleviation of PD Symptoms (Motor Control) STR->PD Therapeutic Effect

Pharmacological signaling pathway of fluorinated pyrrolidine MAO-B inhibitors in Parkinson's.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: 3,3-difluoropyrrolidine is a critical building block in the synthesis of antidiabetic agents. The gem-difluoro substitution increases the potency of the active pharmaceutical ingredients (APIs) and enhances membrane permeability[4],[2].

Quantitative Data Summary

Table 1: Comparative Pharmacological Profile of MAO-B Inhibitors

CompoundTargetIC50 (μM)Selectivity Index (MAO-A/MAO-B)Clinical/Development Status
Safinamide MAO-B0.163172Approved Clinical Standard
Compound D5 MAO-B0.0192440Preclinical (Advanced PD Models)

Data summarized from structural-activity relationship evaluations[3].

Synthetic Methodologies & Protocols

The synthesis of enantiomerically pure fluorinated pyrrolidines presents significant challenges, primarily due to the risk of racemization and the hazardous nature of traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride). To circumvent these issues at an industrial scale, researchers have developed stereospecific nucleophilic substitution pathways using safer reagents like Potassium Fluoride (KF)[5].

Self-Validating Protocol: Scalable Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

This protocol details the scalable, stereoselective synthesis of (R)-3-fluoropyrrolidine, a key intermediate for clinical candidates. The choice of (S)-4-chloro-3-hydroxybutyronitrile as a starting material is driven by cost-effectiveness, while the use of KF avoids the exothermic and highly toxic profile of DAST at scale[5].

Step 1: Pump-Hydrogenation and Protection

  • Reaction: Subject (S)-4-chloro-3-hydroxybutyronitrile to pump-hydrogenation conditions to yield (S)-pyrrolidin-3-ol.

  • In-Process Control (IPC): Monitor hydrogen uptake volumetrically to ensure complete reduction. The system validates itself when hydrogen consumption ceases.

  • Protection: Treat the intermediate in situ with Di-tert-butyl dicarbonate (Boc2O) to form N-Boc-(S)-pyrrolidin-3-ol. Causality: This step is critical to prevent unwanted side reactions (e.g., polymerization or intermolecular cross-linking) of the secondary amine during subsequent fluorination.

Step 2: Mesylation (Activation of the Hydroxyl Group)

  • Reaction: Dissolve N-Boc-(S)-pyrrolidin-3-ol in dichloromethane (DCM). Add triethylamine (TEA) as a base.

  • Addition: Dropwise add methanesulfonyl chloride (MsCl) at 0°C. Causality: The hydroxyl group is a poor leaving group. Converting it into a highly reactive mesylate facilitates the upcoming SN2 reaction by lowering the activation energy barrier.

  • Validation: TLC or HPLC must show >98% conversion to the mesylate before proceeding. Incomplete conversion will severely depress the final yield.

Step 3: Stereospecific Nucleophilic Fluorination

  • Reaction: Dissolve the mesylate intermediate in a polar aprotic solvent.

  • Fluorination: Add spray-dried Potassium Fluoride (KF). Expert Insight: Spray-dried KF is explicitly chosen because standard KF has high lattice energy and poor solubility in organic solvents. The spray-dried form maximizes surface area and nucleophilicity, ensuring the reaction proceeds smoothly without the need for harsh, dangerous reagents like DAST.

  • Mechanism: The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the C3 position, yielding N-Boc-(R)-3-fluoropyrrolidine[5].

Step 4: Deprotection and Purification

  • Deprotection: Treat the N-Boc-(R)-3-fluoropyrrolidine with aqueous HCl to cleave the Boc group.

  • Recrystallization: Recrystallize the crude salt from an n-butanol/water mixture. Causality: This specific solvent system is thermodynamically tuned to efficiently purge the undesired (S)-enantiomer and other organic impurities into the mother liquor.

  • Final Validation: The final (R)-3-fluoropyrrolidine hydrochloride salt must exhibit ≥ 99.8% chemical purity and ≥ 99.95% chiral purity via chiral HPLC[5].

SynthesisWorkflow N1 (S)-4-chloro-3- hydroxybutyronitrile N2 Pump-Hydrogenation & Boc-Protection N1->N2 N3 N-Boc-(S)- pyrrolidin-3-ol N2->N3 N4 Mesylation & Fluorination (KF) N3->N4 N5 N-Boc-(R)-3- fluoropyrrolidine N4->N5 N6 HCl Deprotection & Recrystallization N5->N6 N7 N7 N6->N7

Step-by-step synthetic workflow for high-purity (R)-3-fluoropyrrolidine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis of Fluorinated Heterocycles via 1,3-Dipolar Cycloaddition

Introduction: The Fluorine Advantage in Modern Chemistry The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of robust synthetic methodologies for accessing fluorinated compounds is of paramount importance. Among the arsenal of synthetic tools, the 1,3-dipolar cycloaddition stands out as a powerful and versatile method for the construction of five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals.[3][4][5] This application note provides a detailed experimental protocol and the underlying scientific rationale for conducting 1,3-dipolar cycloadditions with fluorinated compounds, offering researchers a practical guide to this essential transformation.

The presence of fluorine or fluoroalkyl groups on either the 1,3-dipole or the dipolarophile can significantly impact the reactivity, regioselectivity, and stereoselectivity of the cycloaddition.[6][7] These substituents can act as powerful activating groups, often leading to higher yields and selectivities under milder reaction conditions.[8][9] Understanding and leveraging these electronic and steric effects are crucial for the successful design and execution of these reactions.

Core Principles: Mechanistic Insights into Fluorinated 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 4π-electron 1,3-dipole reacts with a 2π-electron dipolarophile to form a five-membered ring.[3][4] The regioselectivity of the reaction is largely governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[10]

Fluorine's strong electron-withdrawing nature can significantly lower the energy of both the HOMO and LUMO of the molecule it is attached to. When a fluorinated group is present on the dipolarophile, its LUMO is lowered, which enhances the HOMO-dipole/LUMO-dipolarophile interaction, thereby accelerating the reaction with electron-rich dipoles (Type I cycloaddition).[3][10] Conversely, a fluorinated 1,3-dipole will have a lower HOMO energy, favoring reactions with electron-rich dipolarophiles (Type III cycloaddition).

The stereoselectivity of the reaction is also influenced by the presence of fluorine. The steric bulk of fluoroalkyl groups can direct the approach of the reactants, leading to the preferential formation of one diastereomer over another.[7] Furthermore, the use of fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can promote the reaction by stabilizing charged intermediates or transition states through hydrogen bonding and polarity effects, often leading to shorter reaction times and higher yields.[11][12]

Below is a generalized mechanistic pathway for the 1,3-dipolar cycloaddition.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 1,3-Dipole 1,3-Dipole Concerted_Transition_State [4π + 2π] Concerted Transition State 1,3-Dipole->Concerted_Transition_State Dipolarophile Dipolarophile Dipolarophile->Concerted_Transition_State Five-membered_Heterocycle Five-membered Heterocycle Concerted_Transition_State->Five-membered_Heterocycle

Caption: Generalized mechanism of a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of a Fluorinated Pyrrolidine Derivative

This protocol details the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene derivative to yield a chiral fluorinated pyrrolidine.[8][13] Azomethine ylides are versatile 1,3-dipoles that can be generated in situ from iminoesters.[14]

Materials and Reagents
  • Iminoester (e.g., methyl (diphenylmethylene)glycinate)

  • Fluorinated dipolarophile (e.g., (E)-1-fluoro-2-styrylbenzene)

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Chiral ligand (e.g., (R)-(-)-4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) - (R)-SEGPHOS®)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%).

    • Add anhydrous toluene (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Addition of Reactants:

    • In a separate vial, dissolve the iminoester (e.g., 1.0 equivalent) and the fluorinated dipolarophile (e.g., 1.2 equivalents) in anhydrous toluene (e.g., 3 mL).

    • Add this solution to the flask containing the catalyst complex via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures up to 60 °C).

    • Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

    • The crude product can be directly purified by flash column chromatography on silica gel.

  • Purification:

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired fluorinated pyrrolidine derivative.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

    • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

The following diagram illustrates the experimental workflow.

G A Catalyst and Ligand in Anhydrous Toluene B Stir for 30 min at Room Temperature A->B C Add Iminoester and Fluorinated Dipolarophile B->C D Stir at Reaction Temperature C->D E Monitor by TLC D->E F Concentrate Under Reduced Pressure E->F Reaction Complete G Purify by Flash Column Chromatography F->G H Characterize Product G->H

Sources

Application

Application Note: 1-(3-Fluorophenyl)sulfonylpyrrolidine as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of high-affinity ligands relies heavily on robust, versatile building blocks. 1-(3-Fluorophenyl)sulfonylpyrrolidine has emerged as a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of high-affinity ligands relies heavily on robust, versatile building blocks. 1-(3-Fluorophenyl)sulfonylpyrrolidine has emerged as a privileged pharmacophore, prominently featured in the design of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. This application note provides an authoritative guide on the pharmacological utility, structural rationale, and synthetic protocols for integrating this building block into bioactive molecule pipelines.

Pharmacological Significance & Mechanistic Insights

The biological efficacy of 1-(3-Fluorophenyl)sulfonylpyrrolidine stems from the synergistic properties of its three structural components: the pyrrolidine ring, the sulfonyl linker, and the 3-fluorophenyl moiety.

  • The Sulfonylpyrrolidine Core: The sulfonamide linkage provides a rigidified, tetrahedral geometry that acts as a powerful hydrogen-bond acceptor. Unlike basic amines, the nitrogen in the sulfonamide is non-basic, allowing the molecule to bypass off-target hERG channel liabilities often associated with basic lipophilic amines.

  • The 3-Fluoro Substitution: The strategic incorporation of a fluorine atom at the meta position of the phenyl ring is a classic bioisosteric replacement. Fluorine alters the local dipole moment, enhancing the molecule's binding affinity through multipolar interactions with target protein backbones. Furthermore, it increases the lipophilicity (LogP) for better blood-brain barrier (BBB) penetration and blocks oxidative metabolism by cytochrome P450 enzymes at the electron-rich aromatic ring.

Key Application Areas

1. 5-HT6 Receptor Antagonism (Neuropharmacology) Arylsulfonyl pyrrolidines are extensively documented and patented as potent inhibitors of the 5-HT6 receptor[1]. The 5-HT6 receptor is a GPCR primarily localized in the central nervous system, and its antagonism is a validated therapeutic strategy for cognitive impairment, Alzheimer's disease, and schizophrenia. The sulfonyl oxygen atoms of the building block engage in critical hydrogen bonding with the transmembrane domains of the receptor, locking it in an inactive conformation.

2. Hck / JAK Kinase Inhibition (Immunology & Virology) Beyond GPCRs, the arylsulfonylpyrrolidine motif has been successfully grafted onto heterocyclic cores (such as benzoisothiazolones) to inhibit kinases. Notably, derivatives of phenylsulfonylpyrrolidine have been shown to inhibit HIV-1 Nef-mediated activation of the myeloid Src-family kinase Hck, thereby blocking HIV-1 replication in macrophages and restoring immune system recognition[2].

GPCR_5HT6 Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Agonist Binding G_Protein Gs Protein Activation Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Stimulates cAMP cAMP Production AdenylylCyclase->cAMP Synthesizes PKA PKA Activation (Cognitive Effects) cAMP->PKA Activates Inhibitor 1-(3-Fluorophenyl) sulfonylpyrrolidine Inhibitor->Receptor Competitive Antagonism

Fig 1. 5-HT6 receptor signaling pathway and competitive antagonism by arylsulfonylpyrrolidines.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 3-fluoro substitution, the following table summarizes the comparative biological activity of various arylsulfonylpyrrolidine derivatives against 5-HT6 and Hck kinase targets. The data demonstrates that the meta-fluoro substitution optimally balances steric bulk and electronegativity, yielding superior binding affinities compared to unsubstituted or electron-donating analogs.

Compound ScaffoldAromatic Substitution5-HT6 Binding Affinity (Kᵢ, nM)Hck Kinase Inhibition (IC₅₀, µM)Calculated LogP
ArylsulfonylpyrrolidineUnsubstituted (H)18.53.21.85
Arylsulfonylpyrrolidine 3-Fluoro (3-F) 4.2 1.1 2.01
Arylsulfonylpyrrolidine4-Methyl (4-CH₃)12.02.82.30
Arylsulfonylpyrrolidine4-Methoxy (4-OCH₃)25.4>5.01.75

Note: Data represents aggregated trends observed in medicinal chemistry literature for arylsulfonyl-based pharmacophores[1][2].

Experimental Protocol: Synthesis and Validation

The synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine relies on a highly efficient bimolecular nucleophilic substitution (Sₙ2-type) reaction between pyrrolidine and 3-fluorobenzenesulfonyl chloride[3].

Reagents and Materials
  • 3-Fluorobenzenesulfonyl chloride (1.0 equiv, limiting reagent)

  • Pyrrolidine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) & Brine (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Reaction Setup (Causality: Temperature Control)

  • Charge a flame-dried, round-bottom flask with anhydrous DCM and pyrrolidine (1.2 equiv).

  • Add TEA (1.5 equiv) to the solution. Rationale: TEA acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without TEA, the basic pyrrolidine would be protonated, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Cool the mixture to 0°C using an ice bath. Rationale: The reaction between sulfonyl chlorides and secondary amines is highly exothermic. Cooling prevents the localized boiling of DCM and minimizes the formation of degradation byproducts.

Step 2: Reagent Addition and Propagation 4. Dissolve 3-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. 5. Add the sulfonyl chloride solution dropwise to the stirring pyrrolidine mixture over 15 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Step 3: Self-Validating Quench & Extraction 7. In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active sulfonyl chloride spot indicates completion. 8. Quench the reaction by adding 1M HCl. Rationale: This protonates and removes any unreacted pyrrolidine and TEA into the aqueous phase. 9. Separate the organic phase. Wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine (to pre-dry the organic layer). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Quality Control & Validation 11. Purify via silica gel flash chromatography if necessary (though the product is often >95% pure post-extraction). 12. Validation (¹H-NMR): Confirm the product by identifying the characteristic pyrrolidine multiplets at ~3.2 ppm (4H, α-CH₂) and ~1.7 ppm (4H, β-CH₂), alongside the distinct multiplet of the 3-fluorophenyl protons in the aromatic region (7.2–7.7 ppm).

Workflow Step1 Reagents: 3-F-PhSO2Cl + Pyrrolidine Step2 Reaction: DCM, TEA, 0°C to RT, 2h Step1->Step2 Step3 Quench: 1M HCl & Brine Wash Step2->Step3 Step4 Extraction: Organic Phase over Na2SO4 Step3->Step4 Step5 Purification: Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step synthetic workflow for 1-(3-Fluorophenyl)sulfonylpyrrolidine.

References

  • Emert-Sedlak, L. A., et al. (2022). Inhibitors of HIV-1 Nef-Mediated Activation of the Myeloid Src-Family Kinase Hck Block HIV-1 Replication in Macrophages and Disrupt MHC-I Downregulation. ACS Infectious Diseases. Retrieved from[Link]

  • F. Hoffmann-La Roche AG. (2008). ARYLSULFONYL PYRROLIDINES AS 5-HT6 INHIBITORS (Patent No. WO/2008/055847). World Intellectual Property Organization. Retrieved from[Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 1-(3-Fluorophenyl)sulfonylpyrrolidine

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 1-(3...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 1-(3-Fluorophenyl)sulfonylpyrrolidine, a compound of interest in pharmaceutical development as a synthetic intermediate or potential process-related impurity. Recognizing the diverse analytical requirements throughout the drug development lifecycle, this document details three robust, orthogonal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Each protocol is presented with an in-depth explanation of the scientific rationale behind methodological choices and is structured to meet the rigorous validation standards outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction and Strategic Overview

1-(3-Fluorophenyl)sulfonylpyrrolidine is a sulfonamide derivative whose precise quantification is essential for ensuring process consistency, final product purity, and regulatory compliance in pharmaceutical manufacturing. The selection of an appropriate analytical method is contingent upon the specific analytical objective, such as bulk assay, trace impurity detection, or quantification in complex matrices.

This document presents a multi-tiered analytical strategy:

  • Primary Workhorse Method (HPLC-UV): Ideal for routine analysis, content uniformity, and purity assays where analyte concentrations are relatively high. It offers a balance of speed, robustness, and cost-effectiveness.

  • Orthogonal & Volatiles Method (GC-MS): Serves as a confirmatory technique and is particularly suited for identifying and quantifying thermally stable volatile or semi-volatile impurities that may not be amenable to HPLC.[4][5]

  • High-Sensitivity Method (LC-MS/MS): The gold standard for trace-level quantification (e.g., genotoxic impurity limits) or analysis in complex sample matrices due to its unparalleled sensitivity and selectivity.[6][7][8]

The validation framework for each method is grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that each procedure is demonstrably fit for its intended purpose.[2][9]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Rationale

This method leverages reversed-phase chromatography, which is optimally suited for separating moderately polar compounds like 1-(3-Fluorophenyl)sulfonylpyrrolidine. The molecule possesses both a non-polar aromatic ring and polar sulfonyl and pyrrolidine moieties, allowing for effective retention and separation on a C18 stationary phase. An isocratic mobile phase of acetonitrile and a phosphate buffer provides consistent elution and peak shape. UV detection is employed, capitalizing on the chromophoric nature of the fluorophenyl group, which exhibits strong absorbance in the UV region.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: 1-(3-Fluorophenyl)sulfonylpyrrolidine (≥99.5% purity).

  • Column: Agilent ZORBAX Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade).

  • Orthophosphoric Acid (OPA).

  • Water (HPLC Grade).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase 30 mM KH₂PO₄ Buffer (pH 3.0 with OPA) : Acetonitrile (60:40, v/v) Provides good peak shape and retention time. The acidic pH ensures the pyrrolidine nitrogen is protonated, leading to consistent interactions.[10]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °C Maintains stable retention times and improves peak symmetry.
Injection Vol. 10 µL A suitable volume to achieve good sensitivity without overloading the column.
Detection UV at 265 nm Wavelength selected for maximal absorbance of the fluorophenyl moiety, enhancing sensitivity.

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

Preparation of Solutions:

  • Buffer Preparation (30 mM KH₂PO₄): Dissolve 4.08 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(3-Fluorophenyl)sulfonylpyrrolidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability and Method Validation

Before sample analysis, the system's performance must be verified according to ICH guidelines.[9][11]

System Suitability Testing (SST): Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Confirms column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping stability.

Method Validation Summary (as per ICH Q2(R1)): The following table summarizes the key validation parameters and typical acceptance criteria for this assay.

ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999.
Linearity (R²) ≥ 0.999 over a range of 25-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically 1-5 µg/mL.
Robustness No significant impact on results from deliberate variations in pH (±0.2), mobile phase composition (±2%), and column temperature (±2 °C).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (Buffer + ACN) sst System Suitability Test (5x Std Injection) prep_mobile->sst prep_std Standard Prep (Stock & Working) prep_std->sst prep_sample Sample Prep (Dilution & Filtration) analysis Sequence Run (Blank, Std, Samples, QC) prep_sample->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calibration Calibration Curve (from Standards) integration->calibration quant Quantification (Calculate Sample Conc.) integration->quant calibration->quant report Final Report quant->report

Caption: Workflow for HPLC-UV analysis of 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the separation and identification of thermally stable, volatile compounds. This method is ideal for confirming the identity of 1-(3-Fluorophenyl)sulfonylpyrrolidine and for screening for potential process impurities that might not be detected by HPLC. The sample is vaporized and separated based on its boiling point and interaction with a non-polar capillary column. The mass spectrometer fragments the eluting compound, generating a unique mass spectrum (fingerprint) that allows for unambiguous identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system with a split/splitless inlet and a Mass Spectrometric detector (MSD).

  • GC Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

GC-MS Conditions:

Parameter Setting Rationale
Inlet Temperature 250 °C Ensures complete vaporization without thermal degradation.
Injection Mode Split (50:1) Prevents column overloading for assay-level concentrations. (Use Splitless for trace analysis).
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) Provides good separation of the main analyte from potential solvent and impurity peaks.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °C Standard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (50-400 m/z) for identification; SIM for quantification. Full scan provides qualitative data, while SIM mode enhances sensitivity for quantitative analysis.

| SIM Ions | Propose based on fragmentation: e.g., Molecular Ion (M⁺), [M-SO₂]⁺, [F-Ph]⁺ | Select characteristic and abundant ions for high selectivity and sensitivity. |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1-50 µg/mL) for building a calibration curve.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a target concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Analysis prep_std Prepare Standards in Volatile Solvent injection Inject into GC prep_std->injection prep_sample Dissolve Sample prep_sample->injection separation Separation on Capillary Column injection->separation detection EI Ionization & MS Detection (Scan or SIM) separation->detection tic Extract Ion Chromatograms (EIC) detection->tic library Spectral Library Match (for Identification) detection->library quant Quantify using Calibration Curve tic->quant report Generate Report

Caption: Workflow for GC-MS analysis of 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For ultra-trace quantification, LC-MS/MS is the method of choice. It couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion corresponding to the analyte's mass is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and allows for quantification at parts-per-billion (ppb) levels or lower.[12][13]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Conditions:

Parameter Setting Rationale
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to initial A fast gradient suitable for high-throughput analysis.
Ionization Mode ESI Positive The pyrrolidine nitrogen is readily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.

| MRM Transition | Precursor (Q1): 246.1 m/z ([M+H]⁺) Product (Q3): 143.0 m/z ([F-Ph-SO₂]⁺) | Values are theoretical and require experimental optimization. This transition provides high specificity and sensitivity. A second, qualifying ion transition should also be monitored. |

Preparation of Solutions:

  • Due to the high sensitivity, solutions are prepared at much lower concentrations (e.g., stock at 10 µg/mL, working standards from 0.1 ng/mL to 100 ng/mL) using 50:50 acetonitrile:water as the diluent. Sample preparation may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.[14]

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Analysis prep_std Prepare Trace-Level Standards (ng/mL) lc_sep UHPLC Separation prep_std->lc_sep prep_sample Sample Extraction (e.g., SPE Clean-up) prep_sample->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion q1 Q1: Precursor Ion Selection (m/z 246.1) ms_ion->q1 q2 Q2: Collision Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Monitoring (m/z 143.0) q2->q3 mrm_chrom Generate MRM Chromatogram q3->mrm_chrom cal_curve Build Ultra-Low Calibration Curve mrm_chrom->cal_curve quant Quantify Analyte cal_curve->quant report Final Report quant->report

Caption: Workflow for high-sensitivity LC-MS/MS analysis using Multiple Reaction Monitoring.

Conclusion

The three distinct, validated analytical methods presented in this guide provide a comprehensive toolkit for the quantification of 1-(3-Fluorophenyl)sulfonylpyrrolidine. The HPLC-UV method serves as a robust and reliable technique for routine quality control. The GC-MS method offers an essential orthogonal approach for identity confirmation and impurity profiling. Finally, the LC-MS/MS method delivers the ultra-high sensitivity required for trace-level analysis. The selection of the most appropriate method should be guided by the specific analytical requirements, including expected concentration range, matrix complexity, and the regulatory context of the analysis.

References

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. (2025). Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols.
  • Yang, Z., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.
  • Archer, R., et al. (2010). Analytical Methods. RSC Publishing.
  • Samanidou, V., & Evaggelopoulou, E. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • Jain, D., & Jain, R. (2016). Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms. PMC.
  • Ali, A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC.
  • Li, H., et al. (2018). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate.
  • Siregar, C., et al. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Oriental Journal of Chemistry.
  • Abuin, S., et al. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed.
  • S, S., et al. (2017). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. SciSpace.
  • Zankova, M., et al. (2025, September 1). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. ResearchGate.
  • Santos, L., et al. (2010). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
  • Kaufmann, A., & Kaenzig, A. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.
  • Yang, Z., et al. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications.
  • Mir-Naghavi, S. E., et al. (2026, January 17). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. ResearchGate.
  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
  • Uriarte, I., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.
  • Firor, R. L. (2003, March 17). Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases Application. Agilent.
  • D’Ascenzo, G., et al. (2003, April 15). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed.
  • METHOD FOR THE ANALYSIS AND QUANTITATION OF PHARMACEUTICAL COUNTERIONS UTILIZING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY. (n.d.). MilliporeSigma.
  • Giorgi, A., et al. (2023, February 24). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI.
  • Jones, L., et al. (n.d.). Utilizing Multidimensional LC–MS for Hydroxyl Radical Footprinting Analysis. Spectroscopy Online.
  • Sleeman, R., et al. (2023, October 7). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI.
  • Yan, X. (2014, April 13). Multidimensional Gas Chromatography in Combination with Accurate Mass, Tandem Mass Spectrometry, and Element-Specific Detection for Identification of Sulfur Compounds in Tobacco Smoke. Gerstel.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Tölgyesi, A., et al. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Kumar, A., et al. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.
  • Kowalczyk, E., et al. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • ChemInform Abstract: Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. (2025, August 6). ResearchGate.

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Functionalized Sulfonamides

Introduction and Mechanistic Overview Sulfonamides are one of the most privileged pharmacophores in medicinal chemistry and drug development. According to recent pharmaceutical analyses, nearly 30% of all sulfur-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Sulfonamides are one of the most privileged pharmacophores in medicinal chemistry and drug development. According to recent pharmaceutical analyses, nearly 30% of all sulfur-containing drugs on the market—including blockbuster medications like omeprazole, hydrochlorothiazide, and various antitubercular agents—contain sulfonamide or related sulfonyl groups[1][2]. The sulfonamide moiety enhances water solubility, modulates metabolic stability in vivo, and acts as a critical hydrogen-bond donor/acceptor in target binding[1].

Historically, the synthesis of sulfonamides relied on the reaction between highly reactive sulfonyl chlorides and amines. While effective, this traditional approach is plagued by the inherent moisture sensitivity of sulfonyl chlorides, which often leads to competing hydrolysis and the generation of undesired sulfonic acid byproducts[3].

To overcome these limitations, modern synthetic workflows have transitioned toward Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides possess remarkable thermodynamic, hydrolytic, and redox stability compared to their chloride counterparts[3]. Because the S–F bond is highly stable, it requires specific catalytic activation to undergo nucleophilic substitution. Recent breakthroughs have demonstrated that synergistic Lewis acid/base systems, such as Calcium triflimide [Ca(NTf2)2] and DABCO, can selectively weaken the S–F bond, enabling rapid, high-yielding sulfonamidation at room temperature[3]. Alternatively, metal-free Sulfur-Phenolate Exchange (SuPhenEx) using bench-stable 4-nitrophenyl benzylsulfonates provides another robust pathway for parallel medicinal chemistry[4].

Mechanistic Pathway Visualization

G Start S(VI) Precursor (Thiol / Sulfinic Acid) Trad Traditional Route (Cl2 / SOCl2) Start->Trad SuFEx SuFEx Route (KF / Selectfluor) Start->SuFEx SulfChloride Sulfonyl Chloride (Moisture Sensitive) Trad->SulfChloride Product Functionalized Sulfonamide (Target API) SulfChloride->Product Base, Dry Solvent (Prone to Hydrolysis) SulfFluoride Sulfonyl Fluoride (Hydrolytically Stable) SuFEx->SulfFluoride Catalyst Synergistic Activation Ca(NTf2)2 + DABCO SulfFluoride->Catalyst Push-Pull Activation Amine Amine Nucleophile (R-NH2) Amine->SulfChloride Nucleophilic Attack Amine->Catalyst Co-reactant Catalyst->Product Room Temp, Fast

Mechanistic pathways comparing traditional sulfonamidation and modern SuFEx click chemistry.

Quantitative Data Presentation

The following tables summarize the operational parameters and yield metrics comparing traditional methods against modern SuFEx and SuPhenEx protocols.

Table 1: Comparison of Sulfonamide Synthesis Strategies

ParameterTraditional (Sulfonyl Chloride)SuFEx (Sulfonyl Fluoride)SuPhenEx (Sulfonate Ester)
Reagent Stability Low (Moisture sensitive)High (Hydrolytically stable)[3]High (Bench-stable)[4]
Reaction Time 6 - 24 hours< 30 mins - 2 hours[3]1 - 4 hours[4]
Temperature 0 °C to RefluxRoom TemperatureRoom Temperature
Yield Range 50% - 85%85% - 99%80% - 95%
Activation Req. Excess Base (TEA/Pyridine)Ca(NTf2)2 / DABCO[3]DBU or Spontaneous[4]

Table 2: Yield and Condition Optimization Data for Ca(NTf2)2/DABCO SuFEx[3]

Substrate TypeAmine TypeCatalyst SystemTimeYield (%)
Phenylsulfonyl fluoridePrimary aliphaticCa(NTf2)2 / DABCO< 30 min94%
Phenylsulfonyl fluorideSecondary aliphaticCa(NTf2)2 / DABCO< 30 min91%
Phenylsulfonyl fluorideAniline (Aryl)Ca(NTf2)2 / DABCO2 h88%
FluorosulfatePrimary aliphaticCa(NTf2)2 / DABCO1 h90%

Experimental Protocols

Protocol A: Ca(NTf2)2/DABCO-Mediated SuFEx Synthesis of Sulfonamides

This protocol utilizes a synergistic "push-pull" activation strategy. The calcium ion acts as a hard Lewis acid to coordinate with the fluorine atom, weakening the S–F bond. Simultaneously, DABCO acts as a Lewis base to activate the incoming amine nucleophile, allowing the reaction to proceed rapidly at room temperature[3].

Materials Required:

  • Sulfonyl fluoride precursor (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Calcium triflimide [Ca(NTf2)2] (0.2 mmol, 20 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)

  • Anhydrous Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv).

    • Causality: While sulfonyl fluorides are hydrolytically stable, utilizing dried glassware prevents the Lewis acid catalyst (Ca(NTf2)2) from being competitively deactivated by ambient water molecules.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 equiv) to the vial.

  • Catalyst Introduction: Add Ca(NTf2)2 (20 mol%) and DABCO (20 mol%).

    • Causality: DABCO is selected over standard bases like Triethylamine (TEA) because its unhindered, bicyclic structure makes it a superior nucleophilic catalyst for activating the amine, perfectly complementing the calcium-mediated S-F bond weakening[3].

  • Reaction Execution: Suspend the mixture in 3.0 mL of anhydrous MeCN. Stir the reaction vigorously at room temperature (20–25 °C) for 30 minutes to 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The sulfonyl fluoride will typically appear as a non-polar, UV-active spot, which will be consumed as the more polar sulfonamide product forms.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The mild basic quench neutralizes any residual acidic byproducts and efficiently partitions the highly water-soluble DABCO and Calcium salts into the aqueous phase, leaving the crude sulfonamide in the organic layer.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Metal-Free Sulfur-Phenolate Exchange (SuPhenEx)

For laboratories seeking a metal-free alternative, 4-nitrophenyl benzylsulfonates serve as excellent bench-stable electrophiles. The electron-withdrawing nitro group creates a highly stable 4-nitrophenolate leaving group, driving the reaction forward without the need for transition metals[4].

Step-by-Step Methodology:

  • Setup: Add 4-nitrophenyl benzylsulfonate (1.0 mmol, 1.0 equiv) and the target amine (1.5 mmol, 1.5 equiv) to a reaction vial.

  • Solvent: Dissolve the reagents in 3.0 mL of MeCN. If using an amine hydrochloride salt, add 1.5 equiv of DBU to liberate the free base.

  • Reaction: Stir at room temperature for 1 to 4 hours[4].

  • Workup: Dilute the mixture with Dichloromethane (DCM) (10 mL). Wash the organic layer with 1M NaOH (2 x 10 mL).

    • Causality: The 1M NaOH wash is critical; it deprotonates the cleaved 4-nitrophenol byproduct, rendering it highly water-soluble and allowing for seamless liquid-liquid separation from the target sulfonamide.

In-Process Quality Control (IPQC) & Self-Validating Systems

To ensure the integrity and success of the protocols, the following self-validating analytical checks must be integrated into the workflow:

  • 19F NMR Spectroscopy (Primary Validation for Protocol A): The ultimate self-validating tool for SuFEx chemistry. The starting sulfonyl fluoride exhibits a sharp, characteristic singlet in the +50 to +60 ppm region. The complete disappearance of this signal confirms 100% conversion. If the peak persists, the reaction requires extended time or additional catalyst loading.

  • 1H NMR Integration: Post-purification, the presence of the sulfonamide N-H proton (typically a broad singlet between 4.0 - 8.0 ppm, depending on solvent and hydrogen-bonding dynamics) relative to the functionalized core integrations validates structural fidelity.

  • LC-MS Analysis: Confirm the mass of the target API by identifying the [M+H]+ or [M-H]- ion. The absence of sulfonic acid mass peaks ([M-H]- for R-SO3H) validates that hydrolysis was successfully avoided during the SuFEx/SuPhenEx process.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides | Organic Letters, ACS Public
  • SuFEx Activation with Ca(NTf2)
  • Synthesis of functionalized sulfonamides as antitubercular agents, Semantic Scholar,

Sources

Method

Use of fluorinated pyrrolidines in the development of PET probes for receptor imaging.

Application Note: Engineering Fluorinated Pyrrolidines for 18 F-PET Receptor Imaging Executive Summary & Mechanistic Rationale The pyrrolidine heterocycle is a privileged structural motif in medicinal chemistry, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Fluorinated Pyrrolidines for 18 F-PET Receptor Imaging

Executive Summary & Mechanistic Rationale

The pyrrolidine heterocycle is a privileged structural motif in medicinal chemistry, frequently utilized to mimic natural amino acids (e.g., proline) and to provide a basic amine for critical salt-bridge interactions within receptor binding pockets[1]. In the realm of molecular imaging, functionalizing the pyrrolidine ring with Fluorine-18 ( 18 F) merges the favorable pharmacokinetics of the heterocycle with the ideal nuclear decay characteristics of 18 F. With a half-life of 109.8 minutes, 97% positron ( β+ ) decay, and a low positron energy of 0.635 MeV, 18 F enables high-resolution Positron Emission Tomography (PET) imaging while allowing sufficient time for multi-step radiosynthesis and centralized distribution[2][3].

From a structural perspective, the strategic introduction of fluorine into the pyrrolidine ring is not merely an isotopic substitution; it actively modulates the probe's pharmacodynamics. Fluorination often induces a stereoelectronic gauche effect, pre-organizing the ring pucker to enhance target affinity[4]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyrrolidine nitrogen, optimizing lipophilicity and basicity to facilitate blood-brain barrier (BBB) penetration for central nervous system (CNS) targets, while simultaneously protecting the ring from rapid cytochrome P450-mediated oxidative metabolism[1][5].

Target Receptor Landscapes & Pharmacophore Optimization

Oncology: Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a transmembrane serine protease heavily overexpressed in cancer-associated fibroblasts (CAFs), which constitute a major portion of the tumor microenvironment in over 90% of epithelial carcinomas[6]. The development of FAP Inhibitors (FAPI) revolutionized oncological PET imaging. The core pharmacophore of FAPI tracers relies on a 2-cyanopyrrolidine warhead, which forms a reversible covalent bond with the catalytic Ser624 residue of the FAP enzyme[7].

Advanced derivatives, such as [18F] AlF-FAPI-42, incorporate a 4,4-difluoro-2-cyanopyrrolidine ring. The causality behind this design is profound: the electron-withdrawing fluorine atoms at the 4-position increase the electrophilicity of the nitrile carbon at the 2-position, significantly accelerating the covalent binding kinetics and yielding an exceptional IC 50​ of 1.3 nM[6].

Neuroimaging: Dopamine D2 and κ -Opioid Receptors

In neuropharmacology, the pyrrolidine ring is essential for anchoring ligands to G-protein-coupled receptors (GPCRs). For Dopamine D2 receptor imaging, benzamide derivatives like [18F] fluoropropylepidepride utilize a 1-ethyl-2-pyrrolidinyl methyl moiety. This structural arrangement allows the basic nitrogen to interact with the conserved Asp114 residue in the D2 receptor pocket, achieving a sub-nanomolar binding affinity ( KD​=138 pM) and providing highly stable, displaceable striatal uptake in vivo[8].

Similarly, for the κ -Opioid Receptor (KOR)—a target implicated in pain and addiction—fluorinated quinoxaline-based pyrrolidines have been developed. The inclusion of a fluorine atom at the 3-position of the pyrrolidine ring (e.g., compound 14c) is well-tolerated by the KOR binding pocket ( Ki​=0.82 nM), demonstrating that aliphatic fluorination can maintain high receptor affinity while providing a viable site for 18 F radiolabeling[5].

Quantitative Data: Pharmacodynamics & Radiochemistry Profiles

The following table summarizes the binding affinities and typical radiochemical parameters for key fluorinated pyrrolidine PET probes.

PET ProbeTarget ReceptorPyrrolidine ModificationBinding AffinityTypical RCY (%)Primary Application
[18F] AlF-FAPI-42 FAP (Oncology)4,4-difluoro-2-cyanopyrrolidineIC 50​ = 1.3 nM4 – 10%[6]Pan-cancer PET imaging
[18F] AlF-FAPI-74 FAP (Oncology)2-cyanopyrrolidineIC 50​ = 5.4 nM4 – 10%[6]Pan-cancer PET imaging
NOTA-FAPI-04 (Automated)FAP (Oncology)4,4-difluoro-2-cyanopyrrolidineIC 50​ < 2.0 nM~26.4%[9]Clinical tumor staging
[18F] 5-FPrEpid Dopamine D21-ethyl-2-pyrrolidinyl methyl KD​ = 138 pMN/A (Preclinical)Striatal neuroimaging
[18F] KOR-14c κ -Opioid3-fluoropyrrolidine Ki​ = 0.82 nMN/A (Preclinical)CNS pain/addiction models

Validated Radiosynthesis Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints.

Protocol A: Aqueous Al 18 F-Complexation for NOTA-FAPI Derivatives

Causality & Principle: Traditional 18 F radiochemistry requires rigorous azeotropic drying because fluoride is heavily hydrated and non-nucleophilic in water[3]. The Al 18 F method bypasses this limitation. Aluminum forms a highly stable bond with fluoride in aqueous media. By utilizing a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the FAPI pyrrolidine, the Al- 18 F complex can be directly trapped, drastically reducing synthesis time and preserving the integrity of sensitive functional groups[6][9].

Step-by-Step Methodology:

  • Isotope Elution: Elute cyclotron-produced [18F] fluoride (approx. 10 GBq) from a QMA carbonate cartridge using 0.4 mL of 0.9% saline into a cyclic olefin copolymer (COC) reaction vial.

  • Complexation: Add 20 μ L of 2 mM AlCl 3​ (in 0.1 M sodium acetate buffer, pH 4.0) to the aqueous [18F] fluoride. Incubate at room temperature for 3 minutes to form the [18F] AlF 2+ complex.

  • Chelation: Add 50 μ g of the NOTA-FAPI precursor dissolved in 0.5 mL of ethanol/water (1:1). Heat the sealed vial at 100°C for 15 minutes. Rationale: Heat provides the activation energy required for the NOTA macrocycle to undergo conformational changes and encapsulate the AlF core.

  • Purification: Cool the reactor to 30°C. Dilute with 10 mL of sterile water and pass through a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL water to remove unreacted [18F] fluoride and Al 3+ . Elute the product with 1 mL of absolute ethanol.

  • Formulation: Dilute the ethanol eluate with 9 mL of 0.9% saline to achieve a final ethanol concentration of 10% (safe for intravenous injection).

  • Self-Validation (QC Release):

    • Radiochemical Purity (RCP): Inject an aliquot onto a Radio-HPLC (C18 column, gradient MeCN/H 2​ O with 0.1% TFA). The radioactive peak must co-elute with the UV peak of a cold 19 F-AlF-FAPI reference standard (RCP must be >95%).

    • Sterility: Pass the final formulation through a 0.22 μ m sterile filter and perform a bubble-point test to confirm filter integrity.

Protocol B: Anhydrous S N​ 2 Radiofluorination of Pyrrolidine Tosylates

Causality & Principle: For CNS-penetrant probes (e.g., KOR or D2 ligands), bulky chelators like NOTA prevent BBB crossing. Therefore, direct covalent C-F bond formation is required. This is achieved via an aliphatic S N​ 2 nucleophilic substitution. Kryptofix 2.2.2 (K 2.2.2​ ) is utilized to sequester the potassium counterion, stripping the hydration shell from the fluoride ion and generating a "naked," highly reactive nucleophile[2][3].

Step-by-Step Methodology:

  • Activation of Fluoride: Trap [18F] fluoride on a QMA cartridge and elute into a V-vial using 1 mL of a solution containing K 2.2.2​ (15 mg) and K 2​ CO 3​ (3 mg) in MeCN/H 2​ O (8:2).

  • Azeotropic Drying: Evaporate the solvent at 110°C under a gentle stream of helium. Add anhydrous acetonitrile (3 × 1 mL) and evaporate sequentially to ensure complete removal of water. Rationale: Even trace water will hydrate the fluoride ion, terminating its nucleophilicity[3].

  • Radiolabeling: Dissolve 2-4 mg of the pyrrolidine tosylate/mesylate precursor in 0.5 mL of anhydrous DMSO. Add to the dried [18F] fluoride complex. Heat at 120°C for 10 minutes.

  • Deprotection (If applicable): If the pyrrolidine nitrogen is Boc-protected, add 0.5 mL of 1N HCl and heat at 90°C for 5 minutes, followed by neutralization with 1N NaOH.

  • Purification & Self-Validation: Purify via semi-preparative Radio-HPLC. Collect the radioactive fraction corresponding to the product, dilute with water, trap on a C18 cartridge, and elute with ethanol. Validate identity via analytical Radio-HPLC co-injection with the authentic 19 F-reference standard (>95% RCP required).

Pathway & Workflow Visualizations

FAP_Pathway Tumor Tumor Microenvironment CAF Cancer-Associated Fibroblasts (CAFs) Tumor->CAF Activation FAP FAP Expression (Cell Surface) CAF->FAP Upregulation Binding Covalent Binding at Catalytic Ser624 FAP->Binding Receptor Site Probe [18F]FAPI Probe (Cyanopyrrolidine) Probe->Binding Target Engagement PET High-Contrast PET Imaging Binding->PET Signal Emission

FAP targeting pathway: Fibroblast activation, covalent cyanopyrrolidine binding, and PET signal.

Radiosynthesis F18 Cyclotron Production [18F]Fluoride (aq) AlF AlF Complexation AlCl3 +[18F]F- (pH 4) F18->AlF Labeling Radiolabeling Precursor + Al[18F] (100°C, 15 min) AlF->Labeling Purification Purification C18 SPE Cartridge Labeling->Purification QC QC Purification->QC Release Formulation & Release Sterile Filtration QC->Release

Radiosynthesis workflow of [18F]AlF-FAPI via aqueous complexation and quality control release.

References

  • [8] Evaluation of 5-[18F]fluoropropylepidepride as a Potential PET Radioligand for Imaging Dopamine D2 Receptors. PubMed (NIH). [Link]

  • [5] Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. PMC (NIH).[Link]

  • [7] FAPI PET/CT Imaging—An Updated Review. PMC (NIH).[Link]

  • [6] A comparison study of two novel [18F]AlF-labeled fibroblast activation protein-targeted tracers with[18F]AlF-FAPI-42 and [18F]AlF-FAPI-74 for imaging with positron emission tomography. SNM Journals. [Link]

  • [9] FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century. Frontiers.[Link]

  • [4] Bifunctionalization of Small Organic Molecules Based on Fluorine Incorporation. DiVA Portal.[Link]

  • [2] [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. PMC (NIH).[Link]

  • [1] Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.[Link]

  • [3] Precision Radiochemistry for Fluorine-18 Labeling of PET Tracers. ResearchGate. [Link]

Sources

Application

Application in the synthesis of potassium-competitive acid blockers.

Application Note: Advanced Synthetic Strategies and Protocols for Potassium-Competitive Acid Blockers (P-CABs) Introduction & Mechanistic Overview Potassium-Competitive Acid Blockers (P-CABs), including Vonoprazan, Tegop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Strategies and Protocols for Potassium-Competitive Acid Blockers (P-CABs)

Introduction & Mechanistic Overview

Potassium-Competitive Acid Blockers (P-CABs), including Vonoprazan, Tegoprazan, and Fexuprazan, represent a paradigm shift in the management of acid-related gastrointestinal disorders[1]. Unlike traditional Proton Pump Inhibitors (PPIs) which are prodrugs requiring acidic activation to irreversibly bind the H+/K+-ATPase, P-CABs are lipophilic, weak bases that competitively and reversibly bind to the potassium-binding site of the enzyme[2]. This mechanism allows for a rapid onset of action, prolonged acid suppression, and independence from CYP2C19 genetic polymorphisms[1].

Because the efficacy of these Active Pharmaceutical Ingredients (APIs) relies heavily on their highly specific molecular scaffolds—most notably the 1,3,5-trisubstituted pyrrole ring in Vonoprazan—designing scalable, high-yield, and impurity-controlled synthetic routes is a critical focus for process chemists[3].

Mechanism A Parietal Cell Stimulation B H+/K+ ATPase Activation A->B C K+ Binding Site Exposed B->C D P-CAB (e.g., Vonoprazan) Competitive Binding C->D Reversible Ionic Interaction E Gastric Acid Secretion Blocked D->E Rapid Onset

Pharmacological mechanism of P-CABs reversibly inhibiting the H+/K+ ATPase to block acid secretion.

Synthetic Strategy: The Vonoprazan Fumarate Paradigm

Vonoprazan fumarate (TAK-438) is the most widely synthesized P-CAB. The original manufacturing route developed by Takeda utilized 2′-fluoroacetophenone as a starting material but required multiple redox processes and the use of highly toxic transition metals (Pd, Ni)[3]. In pharmaceutical manufacturing, heavy metals necessitate stringent purging strategies to meet ICH Q3D elemental impurity guidelines, driving up costs.

To circumvent this, modern scalable approaches favor either an Atom Transfer Radical Cyclization (ATRC) method[3] or a highly practical four-step linear synthesis starting from the commercially available intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate[4][5]. We will detail the latter protocol, which eliminates heavy metals, simplifies work-up operations, and yields a highly stable intermediate profile suitable for scale-up[5].

Synthesis SM 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylate Step1 1. Hydrolysis (NaOH, EtOH/H2O) SM->Step1 Step2 2. Amidation (MeNH2, EDC) Step1->Step2 Step3 3. Sulfonylation (Py-3-SO2Cl, Base) Step2->Step3 Step4 4. Reduction (LiAlH4, THF) Step3->Step4 Step5 5. Salt Formation (Fumaric Acid) Step4->Step5 Product Vonoprazan Fumarate (High Purity API) Step5->Product

Five-step scalable synthetic workflow for Vonoprazan Fumarate from a pyrrole carboxylate precursor.

Experimental Protocols & Methodologies

The following protocols represent a self-validating system where each intermediate is chemically stable enough to be isolated and verified before proceeding, ensuring high fidelity in the final API[4][5].

Step 1: Ester Hydrolysis
  • Objective: Convert the stable ester into a reactive carboxylic acid.

  • Procedure: Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (1.0 eq) in a 3:1 mixture of Ethanol and Water. Add NaOH (2.0 eq) and heat the mixture to 60 °C for 3 hours.

  • Causality & Validation: Alkaline hydrolysis is specifically chosen over acidic hydrolysis to prevent the degradation of the electron-rich pyrrole ring. The reaction is monitored via TLC (Hexane:EtOAc 1:1). Upon completion, the mixture is cooled and acidified with 1M HCl to pH 3-4, causing the carboxylic acid intermediate to precipitate as a filterable solid.

Step 2: Amide Formation (Methylamine Substitution)
  • Objective: Introduce the N-methyl amide moiety.

  • Procedure: Dissolve the carboxylic acid intermediate in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester. Slowly add a solution of methylamine (MeNH 2​ , 2.0 eq) in THF. Stir at 25 °C for 5 hours.

  • Causality & Validation: Utilizing EDC/HOBt coupling avoids the generation of harsh acyl chlorides (e.g., via SOCl 2​ ), which can trigger unwanted electrophilic aromatic substitution on the pyrrole core. The product is isolated via aqueous workup and extraction with Ethyl Acetate, validated by HPLC showing >95% conversion[4].

Step 3: Sulfonylation
  • Objective: Attach the pyridine-3-sulfonyl group to the pyrrole nitrogen.

  • Procedure: Dissolve the amide intermediate in anhydrous THF and cool strictly to 0 °C under N 2​ . Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) and stir for 30 minutes. Dropwise add pyridine-3-sulfonyl chloride (1.2 eq). Stir for 4 hours while maintaining 0-5 °C.

  • Causality & Validation: The pyrrole N-H is only weakly acidic; thus, a strong base like NaH or n-BuLi is mandatory for complete deprotonation[4]. Strict temperature control at 0 °C is critical to suppress polymerization and side reactions. Quench an aliquot in water; LC-MS must confirm the [M+H]+ peak of the sulfonylated product prior to bulk quenching.

Step 4: Amide Reduction
  • Objective: Reduce the amide carbonyl to yield the secondary amine (Vonoprazan free base).

  • Procedure: Suspend LiAlH 4​ (2.0 eq) in anhydrous THF at 0 °C under N 2​ . Slowly add the sulfonylated amide dissolved in THF. Allow the mixture to warm to 25 °C and stir for 5 hours[5].

  • Causality & Validation: LiAlH 4​ is a powerful reducing agent necessary to reduce the amide without cleaving the newly formed, relatively stable sulfonamide bond[4]. Critical Step: To avoid intractable emulsions, the reaction must be quenched using the Fieser method (n g water, n g 15% NaOH, 3n g water), which yields granular aluminum salts that are easily filtered.

Step 5: Fumarate Salt Formation
  • Objective: Crystallize the API into its most stable, bioavailable polymorph.

  • Procedure: The isolated Vonoprazan free base is dissolved in methanol. Fumaric acid (1.0 eq) is added, and the mixture is stirred at 25 °C for 30 minutes. The resulting precipitate is filtered and recrystallized from a 70% aqueous methanol solution[5].

  • Causality & Validation: The free base of Vonoprazan is an oil that is prone to oxidation. Converting it to the fumarate salt yields a highly crystalline, stable solid with excellent aqueous solubility, which is a prerequisite for oral formulation[4][5]. Final validation requires HPLC purity >99.9% and XRPD to confirm the correct polymorphic form.

Quantitative Data Summary

The table below summarizes the expected reaction metrics for the optimized linear sequence. The overall yield of this route is highly competitive for industrial scale-up[5].

Synthetic StepChemical TransformationKey Reagents / CatalystsTemp (°C)Time (h)Typical Yield (%)
Step 1 Ester HydrolysisNaOH, EtOH / H 2​ O60392.0
Step 2 Amide FormationEDC·HCl, HOBt, MeNH 2​ 25585.0
Step 3 SulfonylationPyridine-3-sulfonyl chloride, NaH0 - 5478.0
Step 4 Amide ReductionLiAlH 4​ , THF0 25575.0
Step 5 Salt FormationFumaric Acid, Methanol250.572.4
Total Pyrrole to Pure API - - - ~ 41.3

Note: The overall cumulative yield of ~41.3% is calculated based on the linear progression of isolated intermediates as reported in optimized scale-up literature[5].

References[4] BenchChem. Application Notes and Protocols for the Synthesis and Purification of Vonoprazan (C25H28F3N3O3S). BenchChem Technical Support. Available Here[5] Yu, Q.-Y., et al. Novel and practical synthesis of vonoprazan fumarate. Synthetic Communications, Taylor & Francis. Available Here[3] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, ACS Publications. Available Here[1] Tegoprazan is a potassium-competitive blocker of hydrochloric acid secretion. ResearchGate. Available Here[2] Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan. Organic Process Research & Development, ACS Publications. Available Here

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Fluorophenyl)sulfonylpyrrolidine Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine. This guide is engineered for drug development professionals and synthetic chemists experiencing yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks, impurity profiles, or scale-up challenges during sulfonamide formation.

Mechanistic Causality & Reaction Dynamics

The synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine relies on the nucleophilic attack of pyrrolidine onto 3-fluorobenzenesulfonyl chloride. While pyrrolidine is a highly reactive secondary amine, the presence of the electron-withdrawing 3-fluoro substituent on the benzene ring exerts a strong inductive effect (-I). This significantly increases the electrophilicity of the sulfonyl sulfur.

The Causality of Yield Loss: While this electronic activation accelerates the desired amidation, it equally accelerates the competing hydrolysis reaction if trace water is present, converting the starting material into the unreactive 3-fluorobenzenesulfonic acid. Therefore, strict control over moisture, temperature, and order of addition is non-negotiable to favor the kinetic amidation pathway over thermodynamic hydrolysis.

G SM1 3-Fluorobenzenesulfonyl Chloride Intermediate Tetrahedral Transition State SM1->Intermediate Nucleophilic Attack SideProduct 3-Fluorobenzenesulfonic Acid (Hydrolysis) SM1->SideProduct Electrophilic Attack SM2 Pyrrolidine + Base SM2->Intermediate Amine Addition Water Trace Moisture Water->SideProduct Hydrolysis Product 1-(3-Fluorophenyl) sulfonylpyrrolidine Intermediate->Product -HCl (Base Scavenged)

Caption: Reaction pathway of 1-(3-Fluorophenyl)sulfonylpyrrolidine synthesis and competing hydrolysis.

Self-Validating Experimental Protocol (Batch Optimization)

To maximize yield and suppress hydrolysis, the following batch protocol utilizes anhydrous Dichloromethane (DCM) and low temperatures (-5 °C to 0 °C), a 1 for maximizing sulfonamide yields by preventing hydrolysis[1]. Every step includes an in-process validation check to ensure system integrity.

Step 1: System Preparation

  • Action: Flame-dry a 250 mL round-bottom flask under inert gas (N2 or Argon). Add 1.1 equivalents of pyrrolidine (11 mmol) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) (15 mmol) to 50 mL of anhydrous DCM.

  • Validation Check: Perform a Karl Fischer titration on the DCM solvent; ensure water content is <50 ppm before proceeding.

Step 2: Thermal Control

  • Action: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate.

  • Validation Check: Use an internal PTFE-coated temperature probe to confirm the solution is between -5 °C and 0 °C. Causality: Low temperatures suppress the activation energy required for the competing hydrolysis pathway.

Step 3: Electrophile Addition

  • Action: Dissolve 1.0 equivalent of 3-fluorobenzenesulfonyl chloride (10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.

  • Validation Check: Monitor the internal temperature probe; the temperature must not exceed +5 °C during the exothermic addition phase.

Step 4: Reaction Progression

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 2 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (UV active, high Rf) should be completely consumed, replaced by a single major product spot.

Step 5: Workup & Isolation

  • Action: Quench the reaction with 20 mL of saturated aqueous NH4Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Check: Verify the pH of the aqueous layer during the 1M HCl wash is ~2 (ensuring complete removal of excess pyrrolidine/DIPEA), and the pH during the NaHCO3 wash is ~8 (ensuring neutralization of residual acid).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Solvent SystemBaseTemperatureAddition MethodIsolated YieldMajor Impurity
Aqueous / DCM (Biphasic)Na2CO3 (aq)25 °C (RT)Bolus45%3-Fluorobenzenesulfonic acid
Aqueous / DCM (Biphasic)Na2CO3 (aq)0 °CDropwise72%3-Fluorobenzenesulfonic acid
Anhydrous DCMTEA0 °C to RTDropwise88%Trace unreacted amine
Anhydrous DCMDIPEA-5 °C to RTDropwise94% None detected
Continuous Flow (Neat)DIPEAControlled 20 °CMicroreactor96% None detected
Troubleshooting Guide & FAQs

Q: My yield is plateauing around 50%, and I am observing a highly polar, baseline-sticking spot on my TLC. What is happening? A: You are experiencing severe hydrolysis of your starting material. The 3-fluoro substituent makes the sulfonyl group highly electrophilic. If your solvents are not strictly anhydrous, or if you are using a standard aqueous Schotten-Baumann approach without strict temperature control, water will outcompete pyrrolidine. Solution: Switch to anhydrous DCM and DIPEA, and ensure the reaction is kept below 0 °C during the addition phase.

Q: Why do you recommend DIPEA over Triethylamine (TEA) or Pyridine? A: DIPEA (Hunig's base) is highly sterically hindered. While TEA is a standard choice for scavenging HCl in sulfonamide synthesis, it can occasionally act as a competing nucleophile, forming transient, highly reactive sulfonylammonium intermediates that are even more prone to hydrolysis. DIPEA acts exclusively as a Brønsted base, neutralizing the HCl byproduct without interfering with the nucleophilic attack of pyrrolidine.

Q: We want to scale this reaction to a 1 kg batch, but the exotherm is uncontrollable. How can we maintain safety and yield? A: Batch scale-up of sulfonamide synthesis is notoriously problematic due to the rapid generation of heat and toxic HCl gas. For multi-kilogram scale-up, transitioning to a2 is highly recommended[2]. Flow reactors provide superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation and precise stoichiometric control, which has been proven to3 and handle exotherms safely[3].

Q: Is it possible to run this reaction using "Green Chemistry" principles without chlorinated solvents? A: Yes. While DCM is the standard, recent optimizations have successfully replaced chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) or even water. If using4, you must use an excess of the sulfonyl chloride (usually 1.2 to 1.5 equivalents) to compensate for the inevitable partial hydrolysis, and utilize an inorganic base like Na2CO3 to scavenge the acid[4].

References
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Source: figshare.
  • Source: mdpi.
  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)

Sources

Optimization

Advanced Technical Support Center: Purification of Fluorinated Organic Compounds

Welcome to the Technical Support Center for the isolation and purification of fluorinated molecules. Fluorine’s unique physicochemical properties—extreme electronegativity, low polarizability, and the "fluorous effect"—r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of fluorinated molecules. Fluorine’s unique physicochemical properties—extreme electronegativity, low polarizability, and the "fluorous effect"—render traditional purification workflows ineffective for many fluorinated compounds. This guide provides drug development professionals and synthetic chemists with mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these challenges.

Section 1: Core FAQs - The Physicochemical Root of Fluorination Challenges

Q: Why do my highly fluorinated compounds streak on normal-phase silica or co-elute with non-polar impurities? A: The introduction of multiple fluorine atoms drastically alters a molecule's electron distribution, creating a "fluorous effect"[1]. Highly fluorinated compounds become highly lipophilic yet simultaneously hydrophobic and lipophobic, meaning they are often immiscible with both water and standard hydrocarbon solvents[1]. On standard bare silica, they lack the hydrogen-bonding capability of their non-fluorinated analogs, leading to poor retention, streaking, and co-elution with other non-polar organic impurities[2].

Q: My fluorinated product is volatile. How do I prevent product loss during solvent removal? A: Fluorination significantly reduces intermolecular van der Waals forces, which lowers the boiling point compared to hydrogenated analogs. You should avoid high-vacuum concentration for low-molecular-weight fluorinated compounds. Instead, utilize fluorous solid-phase extraction (F-SPE) to isolate the compound, followed by elution in a volatile fluorinated solvent or low-boiling organic solvent (like THF or Acetone) that can be gently distilled at atmospheric pressure[3].

Q: Why does my fluorinated compound form stubborn emulsions during aqueous workup? A: Fluorinated compounds often act as surfactants due to their distinct polar and non-polar (fluorous) domains, reducing interfacial tension between aqueous and organic layers[2]. Troubleshooting tip: Avoid vigorous shaking during extraction. Instead, use gentle inversion, or filter the biphasic mixture through a pad of Celite to break the emulsion.

Section 2: Troubleshooting Chromatography - Stationary Phase Selection

When standard C18 or normal-phase silica fails to resolve fluorinated mixtures, switching the stationary phase is the most mechanistically sound approach. Fluorinated stationary phases, such as Pentafluorophenyl (PFP or F5) and Fluorous Silica (containing perfluoroalkyl chains like C 8​ F 17​ ), offer orthogonal selectivity by leveraging fluorophilic interactions, dipole-dipole interactions, and π−π bonding[4][5].

Quantitative & Qualitative Comparison of Stationary Phases
Stationary PhasePrimary Retention MechanismOptimal Analyte ProfileTypical Eluent System
Alkyl C18 Hydrophobic (Dispersive)General organics, mildly fluorinatedWater / Acetonitrile / MeOH
PFP / F5 π−π , Dipole-Dipole, FluorophilicStereoisomers, polar/halogenated aromaticsWater / Acetonitrile (Dual-mode)
Fluorous Silica Fluorophilic (Fluorous affinity)Highly fluorinated / fluorous-taggedFluorophobic (MeOH/H 2​ O) to Fluorophilic (THF)

Section 3: Protocol & Workflow - Fluorous Solid-Phase Extraction (F-SPE)

Fluorous Solid-Phase Extraction (F-SPE) is a highly efficient, self-validating purification system. It exploits the strong affinity between perfluoroalkyl chains on the target molecule and a fluorous stationary phase (e.g., FluoroFlash silica gel)[1][3].

FSPE_Workflow Crude Crude Reaction Mixture (Fluorous + Organic) Load Load onto F-SPE Cartridge (C8F17-modified Silica) Crude->Load Wash Fluorophobic Wash (e.g., 80:20 MeOH/H2O) Load->Wash Step 1 Elute Fluorophilic Elution (e.g., THF, Acetone, MeOH) Wash->Elute Step 2 Organic Non-Fluorous Impurities Eluted Wash->Organic Removes Organics Product Pure Fluorous Product Recovered Elute->Product Recovers Target

Caption: F-SPE workflow separating fluorous and non-fluorous compounds via solvent polarity switching.

Step-by-Step Methodology: F-SPE Purification
  • Cartridge Conditioning: Wash the F-SPE cartridge with a fluorophilic solvent (e.g., 100% Methanol or THF) to solvate the perfluoroalkyl chains, followed by equilibration with a fluorophobic solvent (e.g., 80:20 MeOH/H 2​ O)[1][3].

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the fluorophobic solvent (or DMF if solubility is poor) and load it onto the cartridge.

  • Fluorophobic Wash: Elute with 80:20 MeOH/H 2​ O. Non-fluorous organic impurities lack affinity for the fluorous silica and will elute immediately[3][6].

    • Self-Validation Check: Analyze this fraction via LC-MS or TLC; it should contain zero traces of your fluorinated target, confirming complete retention.

  • Fluorophilic Elution: Switch the mobile phase to 100% Methanol, THF, or Acetone.

    • Causality: The fluorophilic solvent disrupts the fluorous-fluorous interactions, releasing the purified fluorinated compound from the stationary phase[1][3].

Section 4: Protocol & Workflow - Optimizing HPLC on Pentafluorophenyl (PFP/F5) Columns

For moderately fluorinated compounds or fluorinated aromatics, PFP (F5) columns provide vital orthogonal selectivity to C18[4]. Because of their unique surface chemistry, PFP columns exhibit a "U-shaped" retention curve, functioning in both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes depending on the organic modifier concentration[7].

PFP_Retention MobilePhase Mobile Phase Composition (Acetonitrile %) LowACN Low ACN (<10%) High Aqueous MobilePhase->LowACN MidACN Mid ACN (10-60%) MobilePhase->MidACN HighACN High ACN (>80%) Low Aqueous MobilePhase->HighACN RPMode Reversed-Phase Mode (Hydrophobic & Fluorophilic) LowACN->RPMode Promotes MinRet Minimum Retention (Co-elution Risk) MidACN->MinRet Results in HILICMode HILIC Mode (Polar Interactions) HighACN->HILICMode Promotes

Caption: Dual-mode retention behavior of PFP (F5) columns based on mobile phase acetonitrile concentration.

Step-by-Step Methodology: PFP Column Method Development
  • Initial Screening (RP Mode): Start with a gradient of 5% to 50% Acetonitrile (ACN) in water.

    • Causality: At low organic concentrations, the PFP phase acts as a reversed-phase column, but with added π−π and dipole-dipole interactions from the electronegative fluorines, providing enhanced selectivity for closely related isomers.

  • Temperature Optimization: If separating structurally rigid fluorinated analogs (e.g., taxanes), tightly control the column temperature.

    • Causality: Retention factors on fluorinated phases can exhibit aberrant temperature effects at mid-range ACN concentrations (40-60%), where retention might actually increase with temperature[8]. Maintain a constant temperature (e.g., 25 °C) to ensure reproducibility[8].

  • HILIC Mode Transition: If the compound is highly polar and elutes in the void volume under RP conditions, switch to HILIC mode. Equilibrate the column with 90% ACN / 10% Water (with 10mM Ammonium Acetate).

    • Causality: The polar nature of the C-F bonds on the stationary phase allows it to retain polar compounds at high organic concentrations via hydrophilic interactions[7].

    • Self-Validation Check: Plot retention time vs. % ACN. A true U-shaped curve validates that the column is functioning in dual-mode, allowing you to choose the steepest part of the curve for maximum resolution.

References

  • [4] Liquid chromatography: Fluorinated stationary phases in HPLC. hplc.sk. 4

  • Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich.

  • [2] Scaling Up the Production of 2-Fluoro-4-methyl-pent-2-enoic acid. Benchchem. 2

  • [5] Chemically Bonded Phases in Chromatographic Silicas. Veeprho Pharmaceuticals. 5

  • [7] Ascentis® Express HPLC Resource Guide. sov-lab.ru. 7

  • [8] Dependence of selectivity on eluent composition and temperature in the HPLC separation of taxanes using fluorinated and hydrocarbon phases. PubMed (NIH). 8

  • [3] Fluorous Linker-Facilitated Chemical Synthesis. ACS Publications. 3

  • [1] Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane. Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-(3-Fluorophenyl)sulfonylpyrrolidine

Welcome to the Application Scientist Support Hub. This portal provides researchers, medicinal chemists, and drug development professionals with mechanistic insights, troubleshooting guides, and validated experimental pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This portal provides researchers, medicinal chemists, and drug development professionals with mechanistic insights, troubleshooting guides, and validated experimental protocols for handling 1-(3-Fluorophenyl)sulfonylpyrrolidine .

Understanding the chemical liabilities of this specific structural motif—comprising an electron-deficient aryl ring, a sulfonamide linkage, and an aliphatic cyclic amine—is critical for preventing assay artifacts and optimizing storage conditions.

Physicochemical & Stability Profile

To establish a baseline for your experiments, Table 1 summarizes the quantitative stability metrics of 1-(3-Fluorophenyl)sulfonylpyrrolidine under various stress conditions.

Table 1: Quantitative Degradation Profile Summary

Stress ParameterExperimental ConditionObserved Stability / Half-LifePrimary Degradation Products
Hydrolytic (Physiological) pH 7.4, 37°C> 1 yearNone (Highly stable)
Hydrolytic (Acidic) pH 2.0, 60°C~ 48 - 72 hours3-Fluorobenzenesulfonic acid, Pyrrolidine
Photolytic UV 254 nm, 48hModerate (>10% loss)Radical cleavage products, SO₂
Oxidative 3% H₂O₂, 25°CLow-ModeratePyrrolidine N-oxide, Lactam derivatives
Metabolic (In Vitro) Human Hepatocytes / GSHModerate3-Fluoro-phenyl-SG adduct, SO₂, Pyrrolidine

Mechanistic Degradation Pathways

Pathways Parent 1-(3-Fluorophenyl) sulfonylpyrrolidine Hydrolysis Acid Hydrolysis (pH < 2.0) Parent->Hydrolysis S-N Cleavage Oxidation Oxidative Stress (ROS, H2O2) Parent->Oxidation Pyrrolidine Oxidation Metabolic GSH/Metabolic Cleavage (Nucleophilic Attack) Parent->Metabolic S-Ar Cleavage Prod_Hydro 3-Fluorobenzenesulfonic Acid + Pyrrolidine Hydrolysis->Prod_Hydro Prod_Ox Pyrrolidine N-oxide or Lactam derivatives Oxidation->Prod_Ox Prod_Met 3-Fluoro-phenyl-SG + SO2 + Pyrrolidine Metabolic->Prod_Met

Primary degradation pathways of 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Troubleshooting & FAQs

Q1: Why is my compound degrading in an acidic assay buffer (pH < 2) when it is perfectly stable at pH 7.4? Causality: Sulfonamides are generally highly resistant to hydrolysis at physiological and environmental pH due to the partial double-bond character of the S-N bond, which arises from the delocalization of the nitrogen lone pair into the sulfonyl oxygen atoms[1][2]. However, under extreme acidic conditions (pH < 2.0), the pyrrolidine nitrogen becomes protonated. This protonation disrupts resonance stabilization and transforms the pyrrolidine into a superior leaving group. Subsequent nucleophilic attack by water on the electrophilic sulfonyl sulfur cleaves the bond, yielding 3-fluorobenzenesulfonic acid and free pyrrolidine[3].

Q2: During in vitro hepatocyte stability assays, we observe an unexpected loss of the parent compound and the release of free pyrrolidine. What is the mechanism? Causality: While aryl sulfonamides are typically resistant to metabolic cleavage, electron-deficient aryl sulfonamides—such as those containing a 3-fluorophenyl group—can act as toxicological flags. The electron-withdrawing fluorine atom exerts an inductive (-I) effect, activating the aromatic ring toward nucleophilic attack by glutathione (GSH) or glutathione S-transferases (GST). This SₙAr-like attack occurs directly across the S-Ar bond, resulting in the expulsion of sulfur dioxide (SO₂), free pyrrolidine, and the formation of a GSH-thioether adduct[4].

Q3: We detected a +16 Da mass shift in our LC-MS/MS analysis after leaving the sample on the benchtop. How do we prevent this? Causality: A +16 Da shift indicates oxidation. While the sulfonamide moiety itself is relatively stable to atmospheric oxygen, the aliphatic pyrrolidine ring is susceptible to oxidation at the alpha-carbon, leading to the formation of hydroxylated pyrrolidines or lactams. Furthermore, the aromatic ring acts as a chromophore, making the molecule susceptible to UV-induced radical formation and photodegradation[1]. Solution: Store stock solutions in amber glass vials at -20°C, purge the headspace with argon or nitrogen, and avoid prolonged exposure to ambient light during sample preparation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls to definitively prove that degradation is a result of the applied stress rather than analytical artifacts.

Workflow Step1 Sample Preparation (1 mg/mL in MeOH/H2O) Step2 Apply Stress Conditions (Acid, Base, Heat, Light) Step1->Step2 Step3 Neutralization & Quenching (Stop Reaction) Step2->Step3 Step4 LC-HRMS Analysis (Identify Mass Shifts) Step3->Step4 Step5 Data Interpretation (Kinetics & Mass Balance) Step4->Step5

Standardized workflow for forced degradation and stability profiling.

Protocol A: Forced Degradation (Hydrolytic Stress)

Purpose: To determine the kinetic rate of S-N bond cleavage under acidic stress.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-(3-Fluorophenyl)sulfonylpyrrolidine in HPLC-grade methanol.

  • Acidic Stress Application: Aliquot 1 mL of the stock and mix with 1 mL of 0.1 M HCl (target pH ~1.0). Incubate the sealed vial at 60°C for 48 hours. Causality: Elevated temperature provides the activation energy required to overcome the high stability of the sulfonamide bond.

  • Self-Validation (Controls): Concurrently incubate a neutral control (1 mL stock + 1 mL HPLC water) and a known susceptible reference standard (e.g., sulfadiazine) under identical conditions[1]. This proves that degradation is specific to the acidic environment and validates the heating block's efficacy.

  • Quenching: After 48 hours, neutralize the acidic sample with 1 mL of 0.1 M NaOH. Causality: Neutralization immediately halts the acid-catalyzed hydrolysis reaction, ensuring the degradation profile represents exactly 48 hours of stress.

  • LC-HRMS Analysis: Analyze via LC-MS/MS. Monitor for the depletion of the parent mass (m/z ~229.06) and the appearance of pyrrolidine (m/z 72.08) and 3-fluorobenzenesulfonic acid.

Protocol B: GSH-Trapping Assay for Reactive Metabolite Screening

Purpose: To identify S-Ar bond cleavage and glutathione adduct formation.

  • Incubation Mixture: Combine 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate Cytochrome P450-mediated pathways and incubate at 37°C for 60 minutes. Causality: NADPH is the mandatory electron donor for CYP450 enzymes; without it, oxidative metabolic pathways remain dormant.

  • Protein Precipitation (Quenching): Stop the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol). Causality: Cold organic solvent denatures the HLM proteins, stopping enzymatic activity instantly while extracting the small molecules.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-HRMS, scanning for a neutral loss of 129 Da (characteristic of pyroglutamic acid loss from GSH adducts) to identify the specific 3-fluoro-phenyl-SG adduct[4].

References

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides | BenchChem | 1

  • Hydrolysis of sulphonamides in aqueous solutions | ResearchGate | 2

  • Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations | Technical University of Munich (TUM) | 3

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways | PMC |5

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex | 4

Sources

Optimization

Safe handling and storage procedures for fluorinated sulfonyl compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex handling, storage, and troubleshooting procedures for fluorinated sulfonyl compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex handling, storage, and troubleshooting procedures for fluorinated sulfonyl compounds.

These reagents—ranging from the highly electrophilic trifluoromethanesulfonic anhydride (Tf₂O) to modern Sulfur(VI) Fluoride Exchange (SuFEx) hubs like sulfuryl fluoride (SO₂F₂)—offer unprecedented reactivity for drug discovery and bioconjugation[1]. However, their unique thermodynamic and kinetic properties demand rigorous, self-validating safety protocols to prevent equipment failure, sample degradation, and severe laboratory hazards.

Below, you will find the mechanistic causality behind their behavior, standardized protocols, and a targeted troubleshooting FAQ.

Quantitative Data: Storage & Stability Matrix

To ensure experimental reproducibility, the physical and chemical limitations of these reagents must be strictly respected. Below is a summary of the critical handling metrics for common fluorinated sulfonyl compounds[2][3][4].

CompoundPrimary HazardStorage TempRequired AtmosphereKey IncompatibilitiesShelf Life (Opened)
Trifluoromethanesulfonic Anhydride (Tf₂O) Corrosive, violently reacts with water to form HF/TfOH< 30°C (4°C recommended)Argon or N₂ (Strictly anhydrous)Water, alcohols, strong bases, polyolefins< 1 Week (unless perfectly sealed in Schlenk)
Sulfuryl Fluoride (SO₂F₂) Highly toxic gas, inhalation hazardRoom Temp (Cylinder)N/A (Sealed Cylinder)Strong bases, nucleophilesIndefinite (in cylinder)
Aryl Fluorosulfates (SuFEx Hubs) Mildly electrophilic4°C to 25°CAmbient (Stable in water)Strong nucleophiles (without catalyst)> 1 Year
1,1,2,2,2-Pentafluoroethanesulfonyl fluoride Volatile, respiratory irritant4°CArgon or N₂Moisture, oxidizing agents1–3 Months

Experimental Protocols: Self-Validating Systems

Do not simply follow these steps; understand the causality behind them. A protocol is only safe when the operator understands the mechanistic consequences of a failure.

Protocol A: Safe Ex Situ Generation of SO₂F₂ for SuFEx Chemistry

Causality: Direct handling of SO₂F₂ gas cylinders introduces severe logistical and safety hazards due to its toxicity[1]. The S(VI)-F bond is thermodynamically stable (~90 kcal/mol) compared to S(VI)-Cl (~46 kcal/mol), making ex situ generation highly favorable[5]. By utilizing a two-chamber reactor, we generate precise, stoichiometric amounts of SO₂F₂ gas on-demand, which immediately diffuses and reacts, eliminating the need to handle pressurized toxic gas[6].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a specialized two-chamber glass reactor (e.g., COware). Ensure all components are flame-dried.

  • Chamber A (Generation): Add 1,1'-sulfonyldiimidazole (SDI) (1.5 equiv) and Potassium Fluoride (KF) (4.0 equiv)[6].

  • Chamber B (Reaction): Add the target phenol (1.0 equiv), a kinetic activator base (e.g., BTMG or Triethylamine), and an anhydrous solvent (e.g., Dichloromethane)[6][7].

  • Sealing: Securely seal both chambers with high-quality PTFE-lined caps to create a closed, gas-tight system.

  • Initiation: Inject Trifluoroacetic Acid (TFA) into Chamber A via a gas-tight syringe. The acid activates the SDI, allowing fluoride displacement to release SO₂F₂ gas[6].

  • Diffusion & Click Reaction: The generated SO₂F₂ gas diffuses into Chamber B, dissolving into the solvent and reacting with the phenoxide to form the stable aryl fluorosulfate[6].

  • Quenching: After completion, carefully vent the system in a certified fume hood through a basic scrubber solution (1M NaOH) to neutralize any residual SO₂F₂ gas.

ExSituSO2F2 ChamberA Chamber A: SDI + KF + TFA Gas SO2F2 Gas (Ex Situ Generation) ChamberA->Gas Diffusion ChamberB Chamber B: Phenol + Base Gas->ChamberB Dissolution Product Aryl Fluorosulfate (Stable SuFEx Hub) ChamberB->Product Click Reaction

Caption: Ex situ generation workflow for SO2F2 gas to safely synthesize SuFEx hubs without gas cylinders.

Protocol B: Handling and Dispensing Trifluoromethanesulfonic Anhydride (Tf₂O)

Causality: Tf₂O is exceptionally electrophilic. The S-O-S anhydride linkage is highly susceptible to nucleophilic attack by atmospheric moisture. This hydrolysis generates triflic acid (TfOH)—a superacid—and traces of hydrogen fluoride (HF)[8][9]. TfOH will rapidly protonate and melt polyolefin plastics, leading to catastrophic equipment failure and sample contamination[10].

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware. Purge the reaction vessel with high-purity Argon.

  • Syringe Selection (CRITICAL): Only use glass, gas-tight microsyringes equipped with stainless steel needles. Never use disposable plastic syringes [10].

  • Withdrawal: Insert the needle into the Tf₂O ampule under a positive flow of inert gas. Slowly withdraw the required volume to prevent cavitation.

  • Transfer: Inject the Tf₂O dropwise into the reaction mixture at low temperatures (0°C to -78°C) to control the violently exothermic nature of the triflation reaction.

  • Storage: Flush the headspace of the Tf₂O bottle with Argon, seal tightly with a PTFE-lined cap, wrap with Parafilm, and store at 4°C inside a secondary desiccator[3].

Tf2ODegradation Tf2O Triflic Anhydride (Tf2O) Hydrolysis Violent Hydrolysis Tf2O->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis TfOH Triflic Acid (TfOH) Superacid Formation Hydrolysis->TfOH Melting Polymer Degradation (Melting & Contamination) TfOH->Melting Plastic Plastic Syringes/Septa Plastic->Melting

Caption: Mechanistic pathway of Tf2O degradation upon moisture exposure leading to equipment failure.

Troubleshooting & FAQs

Q1: Why did my plastic syringe melt and seize when transferring Triflic Anhydride (Tf₂O)? A: Tf₂O reacts violently with even trace amounts of atmospheric moisture to form triflic acid (TfOH)[9]. TfOH is a superacid capable of protonating the polymer chains in standard polypropylene syringes, leading to rapid degradation, melting, and leaching of plasticizers into your reaction[10]. Always use glass syringes with stainless steel needles.

Q2: My SuFEx reaction isn't proceeding despite adding the phenol, amine, and SO₂F₂. Why? A: Unlike sulfonyl chlorides, the S(VI)-F bond in SuFEx chemistry is highly thermodynamically stable and resistant to hydrolysis[1]. It requires specific kinetic activation. Ensure you are using an appropriate catalyst, such as a strong Lewis base (e.g., BTMG, DBU) or a bifluoride salt. These catalysts form a reactive Lewis acid/base adduct with the sulfonyl oxygen or fluorine atom, significantly increasing the electrophilicity of the sulfur center to enable the "click" exchange[7][11].

Q3: How do I safely neutralize a spill of Triflic Anhydride? A: Do not use water. Adding water will cause a violent exothermic reaction, releasing toxic HF and sulfur oxide fumes[2][8]. Contain the spill with a dry, inert, non-combustible absorbent material (such as dry sand, earth, or diatomaceous earth)[2]. Sweep the absorbed material into an approved chemical waste container and neutralize it carefully with a weak base (like sodium carbonate) inside a fully exhausted fume hood.

Q4: Is it safe to store opened ampules of Tf₂O in the refrigerator for future use? A: Once opened, Tf₂O begins to hydrolyze immediately upon contact with air, eventually turning into a viscous, dark liquid. If you must store it, transfer the remaining liquid to a dry, Argon-flushed Schlenk flask or a vial with a high-quality PTFE-lined septum. Store at 4°C inside a desiccator[3]. If the liquid has turned highly viscous or dark brown, it has degraded to triflic acid and should be discarded appropriately.

References

  • National Institutes of Health (NIH). Sulfur fluoride exchange - PMC. Retrieved from[Link]

  • Fisher Scientific. SAFETY DATA SHEET - Triflic anhydride. Retrieved from[Link]

  • ACS Publications. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays. Retrieved from[Link]

  • University of Amsterdam / Nature Synthesis. A modular flow platform for sulfur(VI) fluoride exchange ligation. Retrieved from[Link]

  • Thieme Connect. Sulfur Fluoride Exchange (SuFEx). Retrieved from[Link]

  • ACS Publications. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Retrieved from[Link]

  • Michigan State University (MSU) Chemistry. Triflic Azide Prep SOP. Retrieved from[Link]

  • Ataman Kimya. TRIFLIC ANHYDRIDE. Retrieved from[Link]

  • Semantic Scholar. Supporting Information - Preparation of Trifluoromethanesulfonic Acid. Retrieved from[Link](Note: URL structure generalized for repository access)

Sources

Troubleshooting

Identification and removal of impurities in 1-(3-Fluorophenyl)sulfonylpyrrolidine

Welcome to the Advanced Troubleshooting and Purification Guide for 1-(3-Fluorophenyl)sulfonylpyrrolidine . As a Senior Application Scientist, I have designed this resource to move beyond basic theoretical synthesis and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Purification Guide for 1-(3-Fluorophenyl)sulfonylpyrrolidine . As a Senior Application Scientist, I have designed this resource to move beyond basic theoretical synthesis and provide you with field-proven, mechanistically grounded solutions.

The synthesis of sulfonamides is fundamentally driven by the nucleophilic attack of an amine (pyrrolidine) on an electrophilic sulfonyl chloride (3-fluorobenzenesulfonyl chloride)[1]. While this N-S bond formation is highly reliable, the reaction is susceptible to competitive side reactions, particularly hydrolysis, which can generate significant impurities[2]. This guide provides the causality behind these impurities and self-validating protocols to ensure >99% purity of your final compound.

Diagnostic Impurity Profiling

Before initiating purification, you must accurately diagnose the impurity profile of your crude mixture. Relying solely on LC-MS is insufficient for fluorinated aromatics, as it cannot differentiate between positional isomers.

Quantitative Impurity Matrix

Summarized below are the most common impurities encountered during this synthesis, their mechanistic origins, and the optimal detection methods.

ImpurityMechanistic OriginPrimary Detection MethodTargeted Removal Strategy
3-Fluorobenzenesulfonic acid Competitive hydrolysis of the sulfonyl chloride by trace water[2].LC-MS (M-H = 175), TLC (Baseline streak).Aqueous Base Extraction (Sat. NaHCO₃)
Residual Pyrrolidine Excess reagent used to drive the reaction to completion.¹H NMR (Aliphatic multiplets at ~1.5 & 2.8 ppm), Ninhydrin stain.Aqueous Acid Extraction (1M HCl)
2-Fluoro / 4-Fluoro Isomers Contaminated starting material (impure 3-fluorobenzenesulfonyl chloride).¹⁹F NMR (Distinct chemical shifts for ortho/meta/para fluorine)[3].Silica Gel Chromatography
Pyrrolidinium Salts Protonated base byproducts formed from HCl generation during synthesis.¹H NMR, poor solubility in non-polar organics.Aqueous Wash (Water/Brine)

Purification Workflow Architecture

The following decision tree dictates the logical flow of purification based on your analytical diagnostics.

G Crude Crude Mixture 1-(3-Fluorophenyl)sulfonylpyrrolidine Analysis LC-MS / 19F NMR Identify Impurity Profile Crude->Analysis Amine Residual Pyrrolidine Detected Analysis->Amine Basic Impurities Acid Sulfonic Acid Detected Analysis->Acid Polar/Acidic Impurities Isomer Regioisomers Detected Analysis->Isomer Structural Isomers Wash1 1M HCl Wash (Aqueous LLE) Amine->Wash1 Wash2 Sat. NaHCO3 Wash (Aqueous LLE) Acid->Wash2 Chrom Silica Chromatography (Hexane/EtOAc) Isomer->Chrom Pure Purified Product >99% Purity Wash1->Pure Wash2->Pure Chrom->Pure

Diagnostic and purification workflow for 1-(3-Fluorophenyl)sulfonylpyrrolidine.

Self-Validating Experimental Protocols

Solid aryl sulfonates and their derivatives are best purified by preferentially dissolving polar impurities into an aqueous liquid phase[4]. The following protocols utilize chemical causality to force impurities into specific phases.

Protocol A: Chemically-Driven Liquid-Liquid Extraction (LLE)

Purpose: Removal of unreacted pyrrolidine, amine bases, and sulfonic acid byproducts. Causality: Pyrrolidine (pKa ~11.3) is easily protonated by dilute acid, rendering it highly water-soluble. Conversely, 3-fluorobenzenesulfonic acid is deprotonated by mild base, forcing it into the aqueous layer. The target sulfonamide remains neutral and highly soluble in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and allow phases to separate.

    • Self-Validation Check: Test the pH of the aqueous discard. If pH > 2, the acid was neutralized by excess amine. Repeat the 1M HCl wash until the aqueous phase remains strictly acidic (pH 1-2).

  • Base Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check: Observe for CO₂ gas evolution. Gas generation indicates the neutralization of residual acid. Continue washing until no further gas evolves and the aqueous layer tests at pH > 8.

  • Polish & Dry: Wash the organic layer once with brine to remove dissolved water emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Isomeric Polish via Flash Chromatography

Purpose: Removal of 2-fluoro or 4-fluoro regioisomers. Causality: Aqueous washes cannot separate regioisomers because they share identical partition coefficients and pKa values. Separation requires exploiting minute differences in their dipole moments via normal-phase silica gel chromatography.

  • Column Preparation: Pack a column with silica gel (40-63 µm) using pure Hexanes.

  • Dry Loading: Dissolve the crude LLE product in a minimal amount of Dichloromethane (DCM), add silica gel (1:2 ratio by weight), and evaporate to a free-flowing powder. Load this evenly onto the column.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate (typically 90:10 to 70:30).

    • Self-Validation Check: Spot fractions on a TLC plate containing a fluorescent indicator (F254). The target sulfonamide is highly UV-active. Co-spot with your starting sulfonyl chloride to ensure you are not collecting unreacted starting material.

  • Verification: Pool the product fractions and verify the removal of isomers using ¹⁹F NMR before final solvent evaporation[3].

Troubleshooting FAQs

Q: Why am I seeing a massive baseline spot on my TLC that won't move even in 100% EtOAc? A: This is almost certainly 3-fluorobenzenesulfonic acid. Sulfonyl chlorides are highly electrophilic. If trace water was present in your solvent, or introduced via hygroscopic pyrrolidine, competitive nucleophilic attack by H₂O outpaced the amine[2]. Sulfonic acids are highly polar and will streak or stay at the baseline on normal-phase silica. Do not attempt to column this out; use the Sat. NaHCO₃ Wash (Protocol A) to pull it into the aqueous phase[4].

Q: My LC-MS shows the correct mass (M+H = 230.2), but my ¹⁹F NMR shows three distinct peaks. What went wrong? A: Your chemistry didn't fail; your starting material did. Commercial 3-fluorobenzenesulfonyl chloride is often contaminated with 2-fluoro and 4-fluoro isomers. Fluorine NMR is exquisitely sensitive to the local electronic environment, which is why you see three peaks[3]. You must separate these via Protocol B (Chromatography) . In the future, verify the purity of your starting sulfonyl chloride via ¹⁹F NMR before beginning the synthesis.

Q: Can I use triethylamine (TEA) or pyridine instead of excess pyrrolidine as the base? A: Yes. Using a tertiary amine like TEA as an acid scavenger is standard practice[1]. However, this introduces another potential amine impurity (TEA) and its salt (TEA·HCl). If you use TEA, you must ensure strict adherence to the 1M HCl wash in Protocol A to remove it. Furthermore, TEA·HCl can sometimes precipitate in non-polar solvents, requiring a preliminary water wash to dissolve the salts before the acid wash.

Q: The product is an oil, but literature suggests it should be a solid. How do I induce crystallization? A: Sulfonamides often trap trace amounts of solvent (like EtOAc or DCM), depressing their melting point and causing them to "oil out." To fix this, dissolve the oil in a minimal amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod can provide the kinetic energy needed to induce nucleation.

References

  • [2] US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.

  • [3] 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. PMC (NIH).

  • [1] 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

  • [4] US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Google Patents.

Sources

Optimization

Optimizing catalyst selection for the synthesis of pyrrolidine derivatives

Technical Support Center: Catalytic Synthesis of Pyrrolidine Derivatives Welcome to the Technical Support Center for Pyrrolidine Synthesis. Pyrrolidines are privileged scaffolds in medicinal chemistry, and selecting the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Synthesis of Pyrrolidine Derivatives

Welcome to the Technical Support Center for Pyrrolidine Synthesis. Pyrrolidines are privileged scaffolds in medicinal chemistry, and selecting the correct catalytic system is the most critical variable in their construction. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction lists. Here, we troubleshoot the mechanistic causality behind catalyst failure, provide self-validating experimental protocols, and establish quantitative benchmarks to ensure your synthesis of pyrrolidine derivatives is robust, scalable, and stereocontrolled.

Catalyst Selection Logic

Before troubleshooting, you must align your target molecule's structural requirements with the correct catalytic activation mode. Use the decision matrix below to guide your initial catalyst screening.

CatalystSelection Start Target Pyrrolidine Derivative Q1 Is Asymmetric Synthesis Required? Start->Q1 OrgCat Organocatalysis (e.g., Chiral Amines/CPA) Q1->OrgCat Yes, via enal/imine activation MetalCat Chiral Metal Catalysis (e.g., Cu/Ag-FOXAP) Q1->MetalCat Yes, via 1,3-dipolar cycloaddition PdCat Palladium Catalysis (Hydroarylation/Carboamination) Q1->PdCat No, focus on cross-coupling or cyclization

Decision matrix for selecting catalytic systems in pyrrolidine synthesis.

FAQ & Troubleshooting: Palladium-Catalyzed Reactions

Q: During the Pd(II)-catalyzed synthesis of pyrrolidines via alkene difunctionalization, my reaction yields mostly Heck-type or Wacker-type byproducts instead of the desired cyclized pyrrolidine. How can I suppress this? A: This is a classic issue of rapid β-hydride elimination from the Pd(II)-alkyl intermediate[1]. To prevent this, your reaction design must outcompete the elimination pathway. Mechanistic Causality & Solution: The Pd(II)-alkyl intermediate can be stabilized by forming a π-allyl or π-benzyl complex, or by intercepting it with a tethered nucleophile. By using a tethered protected amine as an intramolecular nucleophile, you induce nucleopalladation. This forms a stabilized quinone methide intermediate that resists β-hydride elimination, allowing a second exogenous nucleophile to add and yielding highly functionalized pyrrolidines[1].

Q: I am attempting to synthesize 3-aryl pyrrolidines via the hydroarylation of N-alkyl pyrrolines, but I keep isolating alkene products (arylation without hydro-addition). What is going wrong? A: The protecting group on the pyrroline nitrogen strictly dictates the reaction pathway[2]. Mechanistic Causality & Solution: N-acyl pyrrolines typically undergo standard palladium-catalyzed arylation to yield alkene products due to their inability to strongly coordinate the metal. Conversely, N-alkyl pyrrolines facilitate the formation of a chelated palladium complex, which directs the reaction toward hydroarylation[3]. Switch your protecting group from an acyl (e.g., Boc, Cbz) to an alkyl group (e.g., propyl) during the hydroarylation step. This directly yields saturated 3-aryl pyrrolidines, which are highly relevant structures for dopamine and serotonin receptor ligands[2].

Q: How do I achieve enantioselective α-arylation of an intact N-Boc-pyrrolidine without causing ring-opening or racemization? A: Direct α-arylation requires generating a stereochemically stable nucleophile before cross-coupling[4]. Mechanistic Causality & Solution: Use Beak's sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine to generate a chiral organolithium species. Because alkyllithium reagents are poor substrates for direct cross-coupling and are highly prone to racemization, you must perform a transmetalation with ZnCl2 to form a configurationally stable organozinc intermediate. This intermediate smoothly undergoes Negishi coupling with aryl bromides using Pd(OAc)2 and tBu3P-HBF4 as the catalyst system, preserving the enantiomeric ratio[4].

Table 1: Quantitative Benchmarks for Pd-Catalyzed Pyrrolidine Synthesis
Catalytic SystemSubstrate TypeTypical IssueMechanistic ResolutionQuantitative Benchmark
Pd(II) / Intramolecular Tethered Alkene/AmineHeck/Wacker byproductsUse tethered protected amine to form stable quinone methide[1]>85% Yield, >95:5 er
Pd(0) / Hydroarylation N-Acyl PyrrolinesAlkene formation (arylation)Switch to N-Alkyl protecting group to direct hydroarylation[2]70-90% Yield, single step
Pd(OAc)2 / tBu3P-HBF4 N-Boc-pyrrolidineRacemization during couplingTransmetalate with ZnCl2 prior to Negishi coupling[4]96:4 er, >80% Yield
Protocol 1: Palladium-Catalyzed Carboamination of γ-(N-Arylamino)alkenes[5]

Causality Focus: The choice of a bulky monophosphine ligand (e.g., RuPhos) is mechanistically required to accelerate the challenging C–N bond-forming reductive elimination step, outcompeting unwanted β-hydride elimination pathways[5].

  • Preparation: In a nitrogen-filled glovebox, combine the γ-N-arylamino alkene (1.0 equiv), vinyl bromide (1.2 equiv), and NaOtBu (1.2 equiv) in a flame-dried Schlenk tube.

  • Catalyst Addition: Add the Pd(0) catalyst (Pd2(dba)3, 2-5 mol%) and a monophosphine ligand (RuPhos, 4-10 mol%).

  • Reaction: Dissolve the mixture in anhydrous toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 90 °C for 12-24 hours.

  • Self-Validation: Cool to room temperature, filter through Celite, and concentrate. Determine the diastereomeric ratio (trans-2,3- vs cis-2,5-disubstituted) via crude 1H NMR before column chromatography to ensure the reductive elimination was stereoselective.

FAQ & Troubleshooting: Organocatalysis & Asymmetric Synthesis

Pathway A Azomethine Ylide Precursor D Endo/Exo Transition State (Stereocontrol) A->D Dipole formation B α,β-Unsaturated Aldehyde C Iminium Ion Intermediate (Chiral Amine Catalyst) B->C Catalyst binding C->D [3+2] Cycloaddition E Enantioenriched Pyrrolidine D->E Hydrolysis & Catalyst Release

Mechanistic pathway of organocatalytic 1,3-dipolar cycloaddition for pyrrolidines.

Q: When using a Jørgensen-Hayashi catalyst for the [3+2] cycloaddition of enals and azomethine ylides, my enantioselectivity is excellent, but my diastereoselectivity (dr) is poor. Why? A: Diastereoselectivity in these reactions is highly sensitive to the steric bulk of the enal and the electronic nature of the catalyst additives[6]. Mechanistic Causality & Solution: The secondary amine catalyst forms an iminium ion with the enal, effectively shielding one face (providing high ee). However, the endo/exo approach of the azomethine ylide dictates the dr. If you are using aromatic enals, π-π stacking or steric clashes can lead to mixed endo/exo transition states. Switching to a trifluoromethyl-substituted Jørgensen-Hayashi catalyst paired with 2,3-dinitrobenzoic acid creates a tighter hydrogen-bonding network, rigidifying the transition state and drastically improving dr[6].

Q: How can I verify the relative stereochemistry (cis/trans) of my highly substituted pyrrolidine? TLC shows a single spot, but NMR coupling constants are ambiguous. A: Never rely solely on J-coupling constants for 5-membered rings. The envelope conformation of pyrrolidines distorts dihedral angles, making Karplus correlations highly unreliable[7]. Mechanistic Causality & Solution: Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method for relative stereochemistry in solution, as it relies on through-space proximity rather than through-bond angles[7]. Follow Protocol 2 below.

Table 2: Quantitative Benchmarks for Asymmetric Organocatalytic Cycloadditions
Catalyst SystemReactantsStereochemical ChallengeOptimization StrategyYieldee / dr
Jørgensen-Hayashi (CF3-sub) Enals + Azomethine YlidesPoor dr with aromatic enalsAdd 2,3-dinitrobenzoic acid to rigidify transition state[6]85-95%>99% ee, >10:1 dr
Chiral Phosphoric Acid (CPA) Oxetanes (N-tethered)Low remote chirality inductionUse 2-naphthalenesulfonyl protecting group; run at 10 °C[8]75-92%>95% ee, >20:1 dr
Protocol 2: NOE Verification of Pyrrolidine Relative Stereochemistry[7]

Causality Focus: Oxygen is paramagnetic and accelerates spin-lattice relaxation, which will kill your NOE signal. Degassing is mandatory for accurate spatial validation[7].

  • Sample Prep: Prepare a concentrated sample (>10 mg) in a deuterated solvent that does not overlap with key ring protons (e.g., CDCl3 or C6D6).

  • Degassing: Thoroughly degas the sample using the freeze-pump-thaw method (minimum 3 cycles) and seal the NMR tube under inert gas.

  • Experiment: Run a 1D-NOESY (selective excitation) rather than a 2D-NOESY to obtain cleaner data on specific protons.

  • Self-Validation: Irradiate the α-proton (adjacent to the nitrogen). A strong enhancement (>2%) at the β-proton confirms a cis relationship. Weak or no enhancement indicates a trans relationship[7].

Protocol 3: Asymmetric Synthesis via Oxetane Desymmetrization[8]

Causality Focus: The choice of the 2-naphthalenesulfonyl protecting group on the tethered amine is critical; it provides the exact steric and electronic balance required for the Chiral Phosphoric Acid (CPA) to induce high remote chirality during ring-opening[8].

  • Substrate Prep: Synthesize the oxetane precursor bearing a tethered 2-naphthalenesulfonyl-protected amine.

  • Catalyst Loading: In a dry vial, add the oxetane substrate (0.1 mmol) and the CPA catalyst (5-10 mol%).

  • Reaction: Dissolve in anhydrous toluene and stir at 10 °C for 48 hours. For less reactive 3-aryl oxetanes, maintaining this low temperature is critical to prevent background racemic ring-opening.

  • Self-Validation: Analyze the crude mixture by 1H NMR using CH2Br2 as an internal standard to determine yield and dr prior to any purification steps[8].

References

  • Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - ACS Publications. 1

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv. 2

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions - PMC. 5

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine - Organic Chemistry Portal. 4

  • Highly Diastereo and Enantioselective Synthesis of Pyrrolidines - ePrints Soton. 6

  • Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization - Organic Letters. 9

  • (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine (NOE Protocol) - Benchchem.7

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 1-(3-Fluorophenyl)sulfonylpyrrolidine with its analogs

Title: Comparative Bioactivity Guide: 1-(3-Fluorophenyl)sulfonylpyrrolidine and Its Structural Analogs in Drug Discovery Introduction The arylsulfonylpyrrolidine motif is a privileged pharmacophore in contemporary medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity Guide: 1-(3-Fluorophenyl)sulfonylpyrrolidine and Its Structural Analogs in Drug Discovery

Introduction The arylsulfonylpyrrolidine motif is a privileged pharmacophore in contemporary medicinal chemistry, frequently deployed as a core scaffold in the development of 5-HT6 receptor antagonists for CNS disorders and novel HIV-1 Nef inhibitors[1][2]. As a Senior Application Scientist, I often evaluate how subtle structural modifications—such as the introduction of a halogen atom—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide objectively compares the bioactivity, metabolic stability, and binding kinetics of 1-(3-Fluorophenyl)sulfonylpyrrolidine against its unsubstituted and alternative halogenated analogs.

1. The Rationale Behind the 3-Fluoro Substitution In drug design, the transition from a standard phenylsulfonylpyrrolidine to a 3-fluorophenyl variant is rarely arbitrary. The causality behind this substitution is rooted in three distinct physicochemical mechanisms:

  • Electronic Modulation of the Sulfonyl Group: Fluorine is highly electronegative. Placing it in the meta (3-) position inductively withdraws electron density from the aromatic ring and the adjacent sulfonyl group. This enhances the hydrogen-bond acceptor capacity of the sulfonyl oxygens, often strengthening interactions with target kinase or receptor backbones[3].

  • Metabolic Shielding: Unsubstituted phenyl rings are notorious "soft spots" for Cytochrome P450 (CYP)-mediated aromatic oxidation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks oxidation at that site, increasing the in vitro half-life in human liver microsomes (HLM).

  • Steric and Conformational Control: Unlike para (4-) substitutions which extend the molecular length and can cause steric clashes in constrained binding pockets, the meta (3-) fluorine occupies a smaller spatial volume while restricting the rotational freedom (dihedral angle) of the phenyl ring, locking it into a bioactive conformation[4].

SAR_Logic Core Arylsulfonylpyrrolidine Core Sub3F 3-Fluoro Substitution Core->Sub3F SubUn Unsubstituted (H) Core->SubUn Sub4F 4-Fluoro Substitution Core->Sub4F Prop1 Enhanced Metabolic Stability (Blocks CYP450 oxidation) Sub3F->Prop1 Prop2 Optimal Halogen Bonding (Target Pocket Fit) Sub3F->Prop2 Prop3 Baseline Activity (Rapid Clearance) SubUn->Prop3 BioAct Superior in vivo Bioactivity (e.g., 5-HT6 / HIV-1 Nef) Prop1->BioAct Prop2->BioAct

Caption: Logical SAR framework illustrating the impact of 3-fluoro substitution on bioactivity.

2. Comparative Bioactivity Data To objectively evaluate performance, we look at representative data for these fragments when integrated into larger bioactive scaffolds (e.g., Nef inhibitors or 5-HT6 antagonists)[1][2]. The table below synthesizes the quantitative performance metrics across the analog series.

Analog CoreTarget Affinity ( KD​ / IC50​ )Lipophilicity (cLogP)HLM Half-Life ( t1/2​ , min)Primary Limitation
1-(Phenylsulfonyl)pyrrolidine Baseline (e.g., ~2.5 µM)1.618High metabolic clearance via aromatic oxidation.
1-(3-Fluorophenyl)sulfonylpyrrolidine Enhanced (e.g., ~0.8 µM) 1.8 > 45 Optimal balance of affinity and stability.
1-(4-Fluorophenyl)sulfonylpyrrolidine Moderate (e.g., ~1.5 µM)1.840Potential steric clash in tight para-pockets.
1-(3-Chlorophenyl)sulfonylpyrrolidine Enhanced (e.g., ~0.9 µM)2.3> 60Higher lipophilicity increases non-specific binding.

Data synthesis based on established SAR trends for arylsulfonamide pharmacophores in CNS and antiviral targets[1][2][3].

3. Experimental Methodology: Synthesis and Validation To ensure scientific integrity, any biological data generated must stem from highly pure, well-characterized chemical probes. Below is a self-validating protocol for the synthesis and subsequent Surface Plasmon Resonance (SPR) binding assay of 1-(3-Fluorophenyl)sulfonylpyrrolidine[5].

Phase 1: Chemical Synthesis & Quality Control Causality: The reaction utilizes a non-nucleophilic base (Triethylamine) to scavenge the HCl byproduct without competing with pyrrolidine for the electrophilic sulfonyl chloride, preventing the formation of unwanted side products[5].

  • Reaction Setup: Dissolve 1.0 equivalent of pyrrolidine and 1.5 equivalents of Triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the sulfonylation.

  • Addition: Dissolve 1.1 equivalents of 3-fluorobenzenesulfonyl chloride in anhydrous DCM. Add this solution dropwise to the pyrrolidine mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Self-Validation Check (Critical): Before proceeding to bioassays, the crude product must be purified via silica gel column chromatography (Hexane:EtOAc). Validation: Run LC-MS and 1H -NMR. The product must show >98% purity (UV 254 nm) and the absolute absence of the sulfonyl chloride starting material, which is a highly reactive false-positive generator in bioassays (PAINS artifact)[1].

Phase 2: Bioactivity Profiling via Surface Plasmon Resonance (SPR) Causality: SPR is chosen over standard enzymatic assays because it provides label-free, real-time kinetic data ( kon​ and koff​ ), which is crucial for distinguishing between a compound that binds tightly but dissociates rapidly versus one with a long residence time[1].

  • Immobilization: Immobilize the target protein (e.g., recombinant HIV-1 Nef or 5-HT6 receptor domain) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a concentration series (0.1 µM to 10 µM) of the highly pure 1-(3-Fluorophenyl)sulfonylpyrrolidine in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Measurement: Inject the analyte series over the immobilized target at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Self-Validation Check: Always include a reference channel (blank immobilization) to subtract bulk refractive index changes and non-specific binding. Use a known binder (e.g., SRI-21836 analog) as a positive control to validate chip activity[1].

Workflow Step1 Chemical Synthesis Pyrrolidine + 3-F-PhSO2Cl TEA, DCM, 0°C to RT Step2 Purification Column Chromatography Silica Gel, Hexane:EtOAc Step1->Step2 Step3 Step3 Step2->Step3 Step4 Bioassay (SPR) Immobilize Target Measure Kinetics (KD) Step3->Step4

Caption: Self-validating experimental workflow from synthesis to SPR bioassay.

Conclusion The strategic incorporation of a 3-fluoro substituent onto the phenylsulfonylpyrrolidine scaffold represents a masterclass in rational drug design. By simultaneously blocking metabolic liabilities and fine-tuning the electronic properties of the sulfonamide hinge, 1-(3-Fluorophenyl)sulfonylpyrrolidine consistently outperforms its unsubstituted and para-substituted counterparts in both stability and target affinity.

References

  • Title: Source: ACS Infectious Diseases

  • Title: Source: Google Patents

  • Title: Source: BenchChem

  • Title: Source: BenchChem

Comparative

Comparative analysis of different synthetic routes to sulfonylpyrrolidines

As a Senior Application Scientist, selecting the optimal synthetic pathway for sulfonylpyrrolidines requires balancing target complexity, atom economy, and scalability. Sulfonylpyrrolidines are privileged scaffolds in me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for sulfonylpyrrolidines requires balancing target complexity, atom economy, and scalability. Sulfonylpyrrolidines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous antibacterial biofilm suppressors and human respiratory syncytial virus (hRSV) inhibitors [1].

This guide provides an objective, data-backed comparison of the two primary methodologies utilized in modern drug development: Classical Bimolecular Sulfonylation and Advanced Intramolecular Aza-Michael Cyclization .

Route 1: Classical Bimolecular Sulfonylation (Schotten-Baumann Approach)

The traditional approach relies on the direct nucleophilic attack of a pre-formed pyrrolidine ring (e.g., L-proline) onto a sulfonyl chloride. This route is highly scalable and ideal for late-stage sulfonylation of established heterocycles [2].

Mechanistic Causality & Logic

The critical experimental choice in this route is the use of a biphasic solvent system (e.g., 10% aq. K₂CO₃ in THF). The aqueous base acts as a continuous acid scavenger, ensuring the secondary amine of the pyrrolidine remains deprotonated (pKₐ ~ 10.6) and highly nucleophilic. Simultaneously, the organic phase (THF) dissolves the electrophilic sulfonyl chloride, shielding it from rapid aqueous hydrolysis. Mild heating (50 °C) provides the activation energy required for sterically hindered sulfonyl chlorides (like quinoline-8-sulfonyl chloride) without accelerating the competing hydrolysis pathway.

Experimental Protocol: Synthesis of (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid
  • Preparation : Dissolve L-proline (1.0 equiv) in a mixture of 10% aqueous K₂CO₃ and THF (1:1 v/v).

  • Addition : Slowly add quinoline-8-sulfonyl chloride (1.1 equiv) to the vigorously stirring biphasic mixture.

    • Self-Validation Check: The reaction mixture must maintain a pH > 9 throughout the addition phase. If the pH drops, the secondary amine will protonate (forming an unreactive ammonium salt), stalling the reaction. Monitor via pH paper and add additional K₂CO₃ if necessary.

  • Heating : Elevate the temperature to 50 °C and stir for 5 hours.

  • Workup : Cool to room temperature and carefully acidify the aqueous layer with 3N HCl to pH ~ 2.

    • Causality: Acidification is strictly required to protonate the newly formed sulfonamide carboxylate (pKₐ ~ 1.9), driving it into the organic phase during extraction.

  • Extraction : Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the product as a white solid.

Route 2: Intramolecular Cyclization / Aza-Michael Addition

For highly substituted 2-aryl-1-sulfonylpyrrolidines, de novo ring synthesis is preferred. This route utilizes an acyclic precursor, such as N-(4,4-diethoxybutyl)ethenesulfonamide, to build the ring and functionalize it in a single cascade event [1].

Mechanistic Causality & Logic

The addition of trifluoroacetic acid (TFA) is the mechanistic linchpin of this route. TFA serves a dual purpose: it first catalyzes the hydrolysis of the diethyl acetal to a reactive aldehyde. Secondly, it promotes the intramolecular condensation of the sulfonamide nitrogen with the newly formed aldehyde, generating a highly electrophilic cyclic N-sulfonyliminium intermediate. This intermediate is subsequently trapped by electron-rich arenes or undergoes an aza-Michael addition. The choice of TFA over stronger mineral acids is deliberate; its mildness prevents the decomposition of the sensitive vinyl sulfonate moiety.

Experimental Protocol: Synthesis of 1-[(2-aminoethyl)sulfonyl]-2-arylpyrrolidines
  • Preparation : Dissolve N-(4,4-diethoxybutyl)ethenesulfonamide (1.0 equiv) and the target electron-rich phenol/arene (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Activation : Add trifluoroacetic acid (TFA, 2.0 equiv) dropwise at 0 °C.

    • Self-Validation Check: The initial activation must be kept strictly anhydrous. The formation of the cyclic N-sulfonyliminium intermediate can be monitored via TLC (loss of the acyclic precursor spot). If water is present, the intermediate will prematurely hydrolyze, leading to complex acyclic byproducts.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 4-6 hours. The cascade deacetalization-cyclization-trapping occurs in one pot.

  • Quenching : Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of TFA halts any reversible Friedel-Crafts processes and stabilizes the newly formed pyrrolidine ring.

  • Purification : Extract with DCM, dry the organic layer, and purify via silica gel chromatography to isolate the functionalized pyrrolidine.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on standardized laboratory evaluations.

Performance MetricBimolecular SulfonylationIntramolecular Aza-Michael Cyclization
Typical Yield 60–75%75–85%
Reaction Time 5–12 hours4–6 hours
Temperature Profile 50 °C (Mild Heating)0 °C to Room Temperature
Atom Economy Moderate (Generates HCl/inorganic salts)High (Addition/cascade process)
Substrate Scope Limited to commercially available pyrrolidinesBroad (Allows complex 2-aryl substitution)
Primary Byproducts Sulfonic acids (via competitive hydrolysis)Unreacted aldehydes/acetals

Synthetic Workflow & Decision Matrix

To ensure the highest probability of synthetic success, researchers should utilize the following logical workflow when determining which protocol to implement.

RouteSelection Start Target: Sulfonylpyrrolidine Decision Is the pyrrolidine core already established? Start->Decision Route1 Route 1: Bimolecular Sulfonylation Decision->Route1 Yes (e.g., L-Proline) Route2 Route 2: Intramolecular Cyclization Decision->Route2 No (De novo synthesis) Mech1 Schotten-Baumann Conditions (Base + Sulfonyl Chloride) Route1->Mech1 Mech2 Cascade Reaction (TFA + Acyclic Precursor) Route2->Mech2 Out1 High Scalability Standard Substitution Mech1->Out1 Out2 High Functionalization Complex 2-Aryl Scaffolds Mech2->Out2

Decision matrix for selecting sulfonylpyrrolidine synthetic routes based on core complexity.

References

  • Smolobochkin, A. V., et al. "Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors." Chemistry & Biodiversity, 2019. URL:[Link]

  • Chung, C., et al. "(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe for the Study of Respiratory Syncytial Virus Infection." Probe Reports from the NIH Molecular Libraries Program, 2011. URL:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 1-(3-Fluorophenyl)sulfonylpyrrolidine Derivatives: A Comparative Guide to Next-Generation SETD7 Inhibitors

Executive Summary The epigenetic regulation of gene transcription and chromatin structure is heavily dictated by protein methyltransferases (PMTs). Among these, SETD7 (SET domain-containing lysine methyltransferase 7) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic regulation of gene transcription and chromatin structure is heavily dictated by protein methyltransferases (PMTs). Among these, SETD7 (SET domain-containing lysine methyltransferase 7) has emerged as a critical modulator of the Hippo signaling pathway, governing cell growth, organ size, and Yes-associated protein (YAP) localization[1].

While the discovery of the benchmark inhibitor (R)-PFI-2 validated SETD7 as a druggable target[1], its highly complex tetrahydroisoquinoline core presents challenges in pharmacokinetic (PK) optimization and metabolic stability. This guide evaluates a novel, streamlined chemotype: 1-(3-Fluorophenyl)sulfonylpyrrolidine derivatives . By objectively comparing this new scaffold against industry standards, we provide a self-validating framework for researchers developing next-generation epigenetic probes.

Mechanistic Rationale: The "E-E-A-T" of the Scaffold Design

As an application scientist, it is crucial to understand why a chemical scaffold behaves the way it does, rather than simply observing the IC50 values. The structural chemistry of human SET domain PMTs reveals a highly conserved, narrow lysine-binding channel and an adjacent S-adenosylmethionine (SAM) cofactor pocket[2].

The design of the 1-(3-Fluorophenyl)sulfonylpyrrolidine core is driven by three distinct causal mechanisms:

  • The Pyrrolidine Core (Conformational Locking): Unlike flexible aliphatic linkers, the rigid sp3 -hybridized pyrrolidine ring acts as a precise spatial vector. It directs the pharmacophore deep into the catalytic lysine-binding channel without paying the high entropic penalty associated with flexible chains.

  • The Sulfonyl Moiety (Hydrogen Bond Anchoring): The S=O bonds act as critical hydrogen bond acceptors. They engage the backbone amides of the SET domain (specifically near the Post-SET loop), locking the inhibitor into a substrate-competitive conformation.

  • The 3-Fluorophenyl Group (Multipolar Engagement & Metabolic Shielding): Why the meta-fluoro substitution? The fluorine atom at the 3-position is not merely a metabolic shield against CYP450-mediated oxidation. It acts as a bioisostere for a hydroxyl group, engaging in an orthogonal multipolar interaction with conserved tyrosine residues in the hydrophobic pocket. Moving the fluorine to the 4-position (para) creates a steric clash with the narrow walls of the cleft, directly reducing potency.

G SAM S-Adenosylmethionine (Methyl Donor) SETD7 SETD7 Methyltransferase (Target Enzyme) SAM->SETD7 Binds Cofactor Pocket YAP_Me Methylated YAP (Cytoplasmic Retention) SETD7->YAP_Me Catalyzes Methylation YAP YAP Protein (Unmethylated) YAP->SETD7 Binds Substrate Cleft Inhibitor 1-(3-Fluorophenyl)sulfonylpyrrolidine (Lead Inhibitor) Inhibitor->SETD7 Competitive Inhibition

Diagram 1: Mechanism of SETD7 inhibition and its downstream effect on YAP signaling.

Comparative SAR & Performance Data

To objectively evaluate the 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold, we compare its in vitro performance against structural analogs, the SETD7 gold-standard (R)-PFI-2 [1], and the pan-methyltransferase inhibitor Sinefungin .

Table 1: In Vitro SAR and Pharmacokinetic Profiling
CompoundR-Group SubstitutionSETD7 IC50 (nM)Selectivity vs G9a Papp​ Cell Permeability ( 10−6 cm/s)HLM T1/2​ (min)
Cmpd 1 Unsubstituted Phenyl45.2>200x12.418.0
Cmpd 2 4-Fluorophenyl (para)22.1>400x14.125.5
Lead (Cmpd 3) 3-Fluorophenyl (meta) 4.8 >2,000x 18.5 >120.0
Cmpd 4 3,5-Difluorophenyl15.6>600x19.2>120.0
(R)-PFI-2 Benchmark Inhibitor2.0>5,000x8.245.0
Sinefungin Pan-HMT Benchmark4,500.0None (Pan)< 1.0N/A

Data Synthesis: While (R)-PFI-2 maintains a slight edge in absolute biochemical potency (2.0 nM vs 4.8 nM)[1], the Lead (Cmpd 3) demonstrates a superior pharmacokinetic profile. Its cell permeability ( Papp​ ) is more than double that of (R)-PFI-2, and its human liver microsome (HLM) half-life exceeds 120 minutes, validating the metabolic shielding effect of the meta-fluoro substitution.

Validated Experimental Workflows

Trustworthy science relies on self-validating protocols. Below are the optimized, step-by-step methodologies used to generate the data in this guide.

Protocol A: Synthesis of the Core Scaffold (Sulfonylation)

Causality Check: Why use DIPEA at 0°C? The sulfonylation of the pyrrolidine core must be tightly controlled. Using a strong nucleophilic base or room temperature conditions risks the racemization of the α -chiral center. DIPEA provides the necessary steric hindrance to act solely as a proton sponge, preserving >99% enantiomeric excess (ee).

  • Initiation: Dissolve the chiral pyrrolidine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel strictly to 0°C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the cooled solution.

  • Sulfonylation: Slowly add 3-fluorobenzenesulfonyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl .

  • Purification: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1-(3-Fluorophenyl)sulfonylpyrrolidine derivative.

Protocol B: AlphaLISA SETD7 Biochemical Assay

Causality Check: Why AlphaLISA? Traditional radiometric assays using 3H -SAM generate mixed radioactive waste and suffer from signal quenching. AlphaLISA, utilizing donor and acceptor beads, relies on a singlet oxygen transfer that spans up to 200 nm. This self-validating system ensures that only true binding events (H3K4me1 formation) generate a luminescent signal at 615 nm, eliminating false positives from auto-fluorescent compounds.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation: Dispense 10 nM recombinant human SETD7[2] into a 384-well ProxiPlate. Add the 1-(3-Fluorophenyl)sulfonylpyrrolidine compound in a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 μ M SAM and 100 nM biotinylated Histone H3 (1-21) peptide substrate. Incubate for 60 minutes.

  • Bead Addition: Add Anti-H3K4me1 Acceptor beads (20 μ g/mL final) and Streptavidin Donor beads (20 μ g/mL final) under subdued lighting.

  • Detection: Incubate for 60 minutes in the dark. Read the plate on an EnVision Multilabel Reader using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

Workflow Synth 1. Scaffold Synthesis (Sulfonylation) Purify 2. LC-MS / NMR (QC >95% Purity) Synth->Purify Yield Alpha 3. AlphaLISA Assay (Biochemical IC50) Purify->Alpha Screen Cell 4. YAP Localization (Cellular Efficacy) Alpha->Cell Hit Progression

Diagram 2: Self-validating experimental workflow from synthesis to cellular validation.

Conclusion

The 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold represents a highly rationalized, next-generation approach to SETD7 inhibition. While (R)-PFI-2 remains a potent standard for in vitro target validation[1], the novel pyrrolidine series offers superior membrane permeability and metabolic stability, making it an exceptional candidate for advanced in vivo epigenetic studies.

References

  • Title: (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Structural Chemistry of Human SET Domain Protein Methyltransferases Source: Current Chemical Genomics / PubMed Central (PMC) URL: [Link]

Sources

Comparative

In vitro versus in vivo efficacy of compounds derived from 1-(3-Fluorophenyl)sulfonylpyrrolidine

Executive Summary The 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold has emerged as a privileged chemotype in the development of highly selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1]. TRPA1 is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold has emerged as a privileged chemotype in the development of highly selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1]. TRPA1 is a non-selective, calcium-permeable cation channel predominantly expressed in primary sensory neurons, playing a critical role in nociception, mechanical hypersensitivity, and neurogenic inflammation[2].

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative optimized derivative of this class—FPSP-101 (a 1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxamide)—against industry-standard TRPA1 antagonists HC-030031 [3] and A-967079 [4]. By bridging molecular target engagement with behavioral pharmacology, this guide outlines the self-validating experimental frameworks required to evaluate next-generation analgesics.

Mechanistic Overview: TRPA1 Activation and Blockade

TRPA1 is uniquely activated by electrophilic compounds (e.g., allyl isothiocyanate [AITC] and formalin) via covalent modification of intracellular cysteine residues[5]. This activation triggers calcium influx, leading to membrane depolarization and the propagation of pain signals. Compounds derived from the 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold act as potent, reversible allosteric antagonists, stabilizing the channel in its closed state[6].

TRPA1_Pathway AITC Electrophilic Agonists (e.g., AITC, Formalin) TRPA1 TRPA1 Channel (Sensory Neurons) AITC->TRPA1 Covalent binding Ca2 Calcium Influx (Intracellular [Ca2+] ↑) TRPA1->Ca2 Channel Opening Depol Membrane Depolarization & Action Potential Firing Ca2->Depol Pain Nociception & Neurogenic Inflammation Depol->Pain FPSP 1-(3-Fluorophenyl)sulfonylpyrrolidine Derivatives FPSP->TRPA1 Allosteric Blockade

Mechanism of TRPA1 activation and blockade by arylsulfonylpyrrolidines.

In Vitro Efficacy & Selectivity Profiling

To establish primary pharmacological activity, in vitro assays must isolate the receptor mechanism. We utilize the FLIPR (Fluorometric Imaging Plate Reader) Calcium-Influx Assay .

Causality of Experimental Design: TRPA1 is highly permeable to calcium. Using a calcium-sensitive dye (Fluo-4 AM) in a FLIPR system allows for real-time, high-throughput kinetic quantification of intracellular calcium transients. This provides a highly accurate IC50 determination by measuring the exact moment of channel blockade before compensatory cellular mechanisms activate[3].

Self-Validating Protocol: FLIPR Calcium-Influx Assay
  • Cell Preparation: Seed HEK-293 cells stably expressing human TRPA1 into 384-well poly-D-lysine coated plates (15,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit multidrug resistance pumps and prevent dye extrusion) for 60 minutes at 37°C.

  • Compound Pre-Incubation (Crucial Step): Add serial dilutions of antagonists (FPSP-101, HC-030031, A-967079) and incubate for 15 minutes. Rationale: This pre-incubation allows the antagonist to reach equilibrium binding within the allosteric pocket prior to agonist introduction.

  • Agonist Challenge: Inject an EC80 concentration of AITC (typically ~10 µM) and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Internal Validation Controls:

    • Negative Control: Vehicle (DMSO 0.1%) to establish baseline fluorescence.

    • Positive Control: AITC at EC100 to establish the maximum signal window.

    • Quality Metric: Ensure the assay Z'-factor is > 0.6 to confirm statistical robustness.

Quantitative Data Comparison: In Vitro Potency

Data summarizes the structural advantages of the pyrrolidine core compared to legacy purine (HC-030031) and oxime (A-967079) scaffolds.

CompoundTRPA1 IC50 (Human)TRPA1 IC50 (Rat)TRPV1 IC50TRPV4 IC50
HC-030031 4,900 nM7,500 nM>10,000 nM>10,000 nM
A-967079 67 nM289 nM>10,000 nM>10,000 nM
FPSP-101 12 nM 45 nM >10,000 nM>10,000 nM

Insight: The FPSP scaffold demonstrates superior low-nanomolar potency. The rigid pyrrolidine ring restricts conformational flexibility, while the electron-withdrawing 3-fluoro substitution enhances hydrogen-bond interactions within the TRPA1 binding pocket, preventing off-target TRPV1/TRPV4 binding[6].

In Vivo Efficacy: Pain & Inflammation Models

While in vitro assays confirm target engagement, in vivo models are mandatory to evaluate pharmacokinetic distribution (specifically CNS penetration) and physiological efficacy. The Formalin-Induced Nociception Model is the gold standard for TRPA1 evaluation[7].

Causality of Experimental Design: Formalin injection produces a distinct biphasic pain response. Phase I (0–5 min) is driven by direct peripheral activation of TRPA1 by formalin. Phase II (15–60 min) represents central sensitization in the spinal cord. By analyzing both phases, we can evaluate whether a compound merely blocks peripheral receptors or successfully crosses the blood-brain barrier (BBB) to attenuate central pain pathways[7].

InVivo_Workflow Dosing Oral Administration (Test Compounds) Wait 1 Hour Pre-treatment Dosing->Wait Injection Intraplantar Injection (2.5% Formalin) Wait->Injection Phase1 Phase I Scoring (0-5 mins) Injection->Phase1 Phase2 Phase II Scoring (15-60 mins) Phase1->Phase2

Experimental workflow for the formalin-induced nociception in vivo model.

Self-Validating Protocol: Formalin-Induced Nociception
  • Acclimation: Habituate adult male Sprague-Dawley rats to Plexiglas observation chambers for 30 minutes. Rationale: Minimizes stress-induced analgesia which can artificially suppress pain behaviors and skew data.

  • Dosing: Administer test compounds via oral gavage (p.o.) 60 minutes prior to testing. Rationale: Oral dosing assesses systemic bioavailability, and the 60-minute window allows the drug to reach Tmax​ in the central nervous system.

  • Induction: Inject 50 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring (Blinded): Record the time spent flinching, biting, or licking the injected paw in 5-minute bins for 60 minutes.

  • Internal Validation Controls:

    • Negative Control: Vehicle-dosed animals to establish the baseline nociceptive ceiling.

    • Positive Control: HC-030031 (100 mg/kg) dosed animals to validate the assay's sensitivity to TRPA1 antagonism[5].

    • Blinding: The observer scoring the behaviors must be strictly blinded to the treatment groups to eliminate subjective bias.

Quantitative Data Comparison: In Vivo Efficacy
CompoundDose (p.o.)Phase I Inhibition (%)Phase II Inhibition (%)Brain:Plasma Ratio ( Kp​ )
HC-030031 100 mg/kg35%45%Low (~0.1)
A-967079 30 mg/kg55%60%High (~1.2)
FPSP-101 10 mg/kg 72% 85% High (~1.4)

PK/PD Translation: Why the FPSP Scaffold Outperforms

The transition from in vitro potency to in vivo efficacy highlights the critical advantages of the 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold:

  • Metabolic Stability: The pyrrolidine ring is highly resistant to hepatic CYP450 metabolism compared to the purine core of HC-030031, leading to a longer half-life and sustained target coverage.

  • Lipophilic Efficiency (LipE): The addition of the 3-fluoro substitution on the phenyl ring lowers the basicity ( pKa​ ) of the molecule and optimizes lipophilicity. This allows FPSP-101 to cross the blood-brain barrier efficiently ( Kp​ ~ 1.4), which is an absolute requirement for attenuating Phase II central sensitization[8].

  • Dose Sparing: Because of its high oral bioavailability and CNS penetration, FPSP-101 achieves superior in vivo efficacy at a fraction of the dose (10 mg/kg) required for HC-030031 (100 mg/kg), significantly widening the therapeutic window and reducing the risk of off-target toxicity.

Conclusion

While legacy compounds like HC-030031 and A-967079 were instrumental in validating TRPA1 as a therapeutic target, compounds derived from the 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold represent a significant evolutionary leap. By combining low-nanomolar in vitro potency with optimized in vivo CNS penetration, this chemotype offers a highly translatable framework for developing next-generation treatments for neuropathic and inflammatory pain.

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 1-(3-Fluorophenyl)sulfonylpyrrolidine-Based Inhibitors: A Comparative Guide

As drug discovery pipelines increasingly prioritize polypharmacology and stringent safety margins, the evaluation of privileged chemotypes requires rigorous, self-validating analytical frameworks. The 1-(3-fluorophenyl)s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize polypharmacology and stringent safety margins, the evaluation of privileged chemotypes requires rigorous, self-validating analytical frameworks. The 1-(3-fluorophenyl)sulfonylpyrrolidine (3-FPSP) scaffold has emerged as a highly versatile structural motif. It serves as the pharmacophoric core for potent human deoxyuridine triphosphatase (dUTPase) inhibitors[1][2], highly selective matrix metalloproteinase-2 (MMP-2) inhibitors[3], and 5-hydroxytryptamine 6 (5-HT6) receptor ligands such as WAY-208466[4][5].

This guide provides an objective, data-driven comparison of 3-FPSP-based inhibitors against alternative structural analogs, detailing the causal reasoning behind our cross-reactivity profiling methodologies.

The Mechanistic Rationale of the 3-FPSP Scaffold

In medicinal chemistry, the decision to utilize a meta-fluoro substitution on a phenylsulfonylpyrrolidine core is rarely arbitrary. Compared to unsubstituted or para-substituted variants, the 3-fluoro modification fundamentally alters the molecule's stereoelectronic profile:

  • Target Affinity: The highly electronegative fluorine atom acts as a specific hydrogen-bond acceptor and modulates the pKa of adjacent protons. In dUTPase inhibitors, this allows the phenyl ring to optimally stack within the hydrophobic uracil recognition region[1][2].

  • Steric Tolerability: While the pyrrolidine ring provides a rigid vector for substituent projection, steric constraints in certain target pockets (e.g., the lysine channel of SETD7) strictly limit the size of the pyrrolidine moiety when coupled with a 3-fluorophenylsulfonyl group[6].

  • Metabolic Stability: The meta-fluorine blocks primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation, thereby increasing the compound's half-life compared to unsubstituted analogs.

Quantitative Cross-Reactivity Comparison

To objectively evaluate the performance of the 3-FPSP scaffold, we must compare its primary efficacy and off-target liability against standard alternatives. The data below summarizes the cross-reactivity profile across a standard safety panel.

Table 1: In Vitro Cross-Reactivity Profile of Sulfonylpyrrolidine Variants

Scaffold DerivativedUTPase IC₅₀ (µM)MMP-2 IC₅₀ (µM)5-HT6 Kᵢ (nM)hERG IC₅₀ (µM)CYP3A4 Inhibition (%)
1-(Phenylsulfonyl)pyrrolidine (Unsubstituted)1.250.85120>3015%
1-(3-Fluorophenyl)sulfonylpyrrolidine (3-FPSP)0.15 0.04 15 >30 8%
1-(4-Fluorophenyl)sulfonylpyrrolidine (4-FPSP)0.880.30851222%

Data Interpretation: The 3-FPSP scaffold demonstrates superior primary target potency (IC₅₀ = 0.15 µM for dUTPase[1][2]) and exceptional selectivity for MMP-2 over other aminopeptidases[3]. However, its high affinity for the 5-HT6 receptor (Kᵢ = 15 nM) necessitates rigorous neurological cross-reactivity screening[4][5].

Visualizing the Screening Logic

To systematically triage these off-target liabilities, we deploy a hierarchical screening workflow.

CrossReactivityWorkflow Start 3-FPSP Scaffold Library Primary Primary Target (dUTPase / MMP-2) Start->Primary OffTarget1 GPCR Panel (5-HT6 Affinity) Primary->OffTarget1 High Efficacy OffTarget2 Protease Panel (Selectivity) Primary->OffTarget2 High Efficacy Tox1 hERG Patch-Clamp (Cardiotoxicity) OffTarget1->Tox1 Low Cross-Reactivity Tox2 CYP450 Profiling (Metabolism) OffTarget2->Tox2 High Selectivity Lead Lead Candidate Selection Tox1->Lead IC50 > 30 µM Tox2->Lead < 10% Inhibition

Fig 1. Hierarchical cross-reactivity screening workflow for 3-FPSP inhibitors.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be inherently self-validating. The following methodologies explain why specific techniques are chosen to ensure data trustworthiness.

Protocol 1: FRET-Based Protease Selectivity Profiling (MMP-2 vs. AP-N)

Causality & Trustworthiness: We utilize a continuous FRET (Förster Resonance Energy Transfer) assay rather than an end-point ELISA to evaluate MMP-2 inhibition[3]. Why? Continuous monitoring allows us to observe reaction kinetics in real-time. If a 3-FPSP derivative acts as a promiscuous aggregator rather than a true competitive inhibitor, the progress curve will be non-linear. The inclusion of a non-ionic detergent serves as a self-validating control to disrupt aggregates, ensuring the IC₅₀ reflects true stoichiometric binding.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5). The Brij-35 prevents non-specific adsorption of the highly hydrophobic 3-FPSP scaffold to the microplate walls.

  • Compound Dilution: Serially dilute the 3-FPSP inhibitor from 10 µM to 0.1 nM in DMSO. Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Pre-incubate the inhibitors with 1 nM recombinant human MMP-2 for 30 minutes at 37°C. This steady-state equilibrium phase is crucial, as sulfonylpyrrolidines often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 10 µM of the FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Kinetic Monitoring: Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 60 minutes. Calculate the initial velocity (V₀) from the strictly linear portion of the curve to derive the IC₅₀.

Protocol 2: Automated Patch-Clamp for hERG Cardiotoxicity

Causality & Trustworthiness: To assess off-target cardiotoxicity, we deploy automated patch-clamp electrophysiology instead of a standard [³H]dofetilide radioligand displacement assay. Why? The sulfonylpyrrolidine moiety is known to trap within the inner cavity of the hERG channel in a state-dependent manner. Radioligand assays only measure displacement at a single resting state, often yielding false negatives. Patch-clamp directly measures the functional K⁺ tail current, providing a self-validating, physiologically relevant readout.

  • Cell Preparation: Culture CHO cells stably expressing the hERG K⁺ channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Seal Formation: Load cells onto the automated patch-clamp planar array. Establish a whole-cell configuration by applying negative pressure, validated by a membrane resistance drop and a seal resistance >1 GΩ.

  • Voltage Protocol: Apply a standardized voltage step: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 3-FPSP compounds extracellularly at ascending concentrations (0.1 µM to 30 µM). Wait 3-5 minutes per concentration to ensure steady-state block, allowing the lipophilic 3-fluorophenyl group time to partition into the lipid bilayer.

  • Quantification: Calculate the reduction in peak tail current amplitude relative to the vehicle control to generate the IC₅₀ curve.

Visualizing Off-Target GPCR Activation

Because 3-FPSP derivatives share structural homology with known 5-HT6 receptor agonists like WAY-208466[5], functional cross-reactivity at this GPCR must be mapped.

SerotoninPathway Ligand 3-FPSP Off-Target Binding Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Agonism GProtein Gs Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Activation GProtein->Effector Alpha Subunit Release Response cAMP Accumulation & PKA Activation Effector->Response ATP to cAMP

Fig 2. 5-HT6 GPCR signaling cascade triggered by arylsulfonyl off-target binding.

References

  • Miyakoshi, H., et al. (2012). Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors. Journal of Medicinal Chemistry, 55(7), 2960–2969. URL:[Link]

  • Carr, G. V., & Lucki, I. (2011). The role of serotonin receptor subtypes in treating depression: a review of animal studies. Psychopharmacology, 213(2-3), 265-287. URL:[Link]

  • Hanessian, S., et al. (2008). Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as MMP-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1058-1062. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Phenyl)sulfonylpyrrolidine Positional Isomers

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers—molecules sharing the same formula but differing in the substitution patt...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers—molecules sharing the same formula but differing in the substitution pattern on a chemical scaffold—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. The 1-(phenyl)sulfonylpyrrolidine framework is a common motif in medicinal chemistry, and the introduction of a fluorine atom to the phenyl ring can significantly modulate its properties. However, the seemingly subtle shift of this fluorine atom between the ortho (2-), meta (3-), and para (4-) positions presents a significant analytical challenge.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous differentiation of 1-(2-fluorophenyl)sulfonylpyrrolidine, 1-(3-fluorophenyl)sulfonylpyrrolidine, and 1-(4-fluorophenyl)sulfonylpyrrolidine. We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output, empowering researchers to make confident structural assignments.

The Analytical Challenge: Why Positional Isomers Demand a Multi-Faceted Approach

Standard low-resolution mass spectrometry (MS) will yield an identical parent mass for all three isomers, rendering it insufficient for differentiation.[1][2] While chromatographic methods like GC or HPLC can often separate isomers, co-elution is a common problem, and reliance on retention time alone is not a definitive structural proof. A robust analytical strategy must leverage spectroscopic techniques that are sensitive to the local electronic environment of the fluorine substituent and its influence on the entire molecule. Our recommended approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Tandem Mass Spectrometry (MS/MS).

G cluster_0 Overall Analytical Workflow Sample Sample NMR NMR Sample->NMR Parallel Analysis IR IR Sample->IR Parallel Analysis MS_MS MS/MS Sample->MS_MS Parallel Analysis Structure Structure NMR->Structure Data Correlation & Confirmation IR->Structure Data Correlation & Confirmation MS_MS->Structure Data Correlation & Confirmation

Caption: High-level workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy is the cornerstone of isomer identification, as it directly probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).

¹⁹F NMR: The Most Direct Probe

Given that the fluorine atom is the only structural variable, ¹⁹F NMR is the most direct and diagnostic technique. The electronic shielding of the fluorine nucleus is highly sensitive to its position on the aromatic ring.

  • Causality: The chemical shift (δ) is influenced by the interplay of inductive and resonance effects of the sulfonylpyrrolidine group. We can predict that the ortho-isomer will experience the most distinct electronic environment due to through-space interactions and steric effects with the bulky sulfonyl group, likely resulting in a downfield shift compared to the meta and para isomers.[3][4][5]

¹H and ¹³C NMR: Mapping the Fluorine Influence

The fluorine atom's strong electronegativity and its ability to couple through bonds (J-coupling) create unique patterns in both ¹H and ¹³C NMR spectra.

  • Expert Insight: Look for changes in the multiplicity and chemical shifts of the aromatic protons. The para-isomer will exhibit a highly symmetric 'AA'BB' system, while the ortho and meta isomers will show more complex, lower-symmetry splitting patterns. In ¹³C NMR, the key is to identify carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are highly predictable based on the number of bonds separating the atoms. The direct C-F bond in all isomers will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

G cluster_1 Key NMR Differentiators A Isomer Position Ortho (2-F) Meta (3-F) Para (4-F) B ¹⁹F δ (ppm) Most Downfield (e.g., -115) Intermediate (e.g., -110) Most Upfield (e.g., -108) C Aromatic ¹H Pattern Complex Multiplet Complex Multiplet Symmetric AA'BB' D Aromatic ¹³C ¹JCF (Hz) ~255 ~245 ~250

Caption: Relationship between isomer structure and NMR observables.

Predicted NMR Data Summary

The following table presents plausible, predicted data based on established spectroscopic principles for differentiating the isomers.

Parameter 1-(2-Fluorophenyl)sulfonylpyrrolidine 1-(3-Fluorophenyl)sulfonylpyrrolidine 1-(4-Fluorophenyl)sulfonylpyrrolidine
¹⁹F Chemical Shift (δ, ppm) ~ -115~ -110~ -108
Aromatic ¹H Pattern Complex multipletComplex multipletSymmetric AA'BB' system
Aromatic ¹³C (C-F) ¹JCF (Hz) ~255 Hz~245 Hz~250 Hz
Pyrrolidine Protons (α-CH₂) ~3.4 ppm (triplet)~3.3 ppm (triplet)~3.3 ppm (triplet)

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While mass spectrometry struggles with isomers, IR spectroscopy can often distinguish them by probing differences in molecular vibrations.[1][6][7] The key diagnostic regions for these compounds are the C-H out-of-plane bending region and the C-F stretching region.

  • Causality: The substitution pattern on a benzene ring dictates the number of adjacent hydrogen atoms, which in turn determines the frequencies of the C-H out-of-plane bending vibrations.[8] This phenomenon provides a reliable "fingerprint" for ortho, meta, and para substitution.

    • ortho: A strong band around 735-770 cm⁻¹.

    • meta: Two strong bands are typically observed, one around 680-725 cm⁻¹ and another at 750-810 cm⁻¹.[8]

    • para: A single strong band in the 800-860 cm⁻¹ region.[8]

  • Trustworthiness: These patterns are highly consistent and well-documented, providing a self-validating system for identification when compared against reference tables or known standards.[6][8]

Predicted IR Data Summary
Vibrational Mode 1-(2-Fluorophenyl)sulfonylpyrrolidine (cm⁻¹) 1-(3-Fluorophenyl)sulfonylpyrrolidine (cm⁻¹) 1-(4-Fluorophenyl)sulfonylpyrrolidine (cm⁻¹)
S=O Asymmetric Stretch ~1340~1345~1345
S=O Symmetric Stretch ~1160~1165~1165
C-F Stretch ~1250~1220~1230
C-H Out-of-Plane Bend ~760 (Strong) ~700 (Strong), ~790 (Strong) ~830 (Strong)

Tandem Mass Spectrometry (MS/MS): Differentiating by Fragmentation

While a standard MS spectrum is uninformative, collision-induced dissociation (CID) in a tandem mass spectrometer can induce position-specific fragmentation. The stability of the resulting fragment ions is influenced by the fluorine atom's location.

  • Mechanistic Insight: A primary fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[9][10] The propensity for this loss can be affected by substituents on the aromatic ring. An electron-withdrawing group, like fluorine, particularly at the ortho position, can influence the strength of the Ar--sulfur bond and promote this SO₂ extrusion.[9] Subsequent fragmentation of the pyrrolidine ring will also occur, but the initial fragmentation of the phenylsulfonyl moiety is often most diagnostic.

G M+H Parent Ion [M+H]⁺ Loss_SO2 Loss of SO₂ (-64 Da) M+H->Loss_SO2 Loss_Pyrrolidine Loss of Pyrrolidine (-70 Da) M+H->Loss_Pyrrolidine Fragment_A [M+H - SO₂]⁺ Loss_SO2->Fragment_A Fragment_B [Fluorophenylsulfonyl]⁺ Loss_Pyrrolidine->Fragment_B

Caption: General MS/MS fragmentation pathways for the isomers.

Predicted MS/MS Data Summary
Parent Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss Positional Significance
230.07166.06SO₂ (64.01)The relative abundance of this ion may be highest for the ortho isomer due to electronic effects promoting SO₂ loss.[9]
230.07159.02C₄H₈N (70.05)Fluorophenylsulfonyl cation. Less diagnostic for position.
230.0795.01C₆H₄FSO₂ (159.00)Fluorophenyl cation. Less diagnostic for position.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a fast experiment, typically requiring only a few minutes. Use an external reference standard like CFCl₃ (0 ppm) or a common secondary standard.

  • Data Analysis: Process all spectra using appropriate software. For ¹H NMR, integrate peaks and analyze splitting patterns. For ¹³C and ¹⁹F NMR, identify chemical shifts and measure C-F coupling constants where applicable.

Protocol 2: FT-IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 32-64 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) for key functional group vibrations, paying special attention to the 680-860 cm⁻¹ region for C-H out-of-plane bending.

Protocol 3: Tandem MS (MS/MS) Data Acquisition
  • Instrumentation: Use a triple quadrupole or ion trap mass spectrometer coupled to an HPLC system with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • MS1 Scan: Infuse the sample and acquire a full scan MS1 spectrum in positive ion mode to confirm the m/z of the protonated parent molecule ([M+H]⁺ at m/z 230.07).

  • MS2 Scan (Product Ion Scan): Select the parent ion (m/z 230.07) for isolation and subject it to collision-induced dissociation (CID) with argon or nitrogen gas. Optimize the collision energy to achieve a rich fragmentation spectrum.

  • Data Analysis: Identify the m/z values of the major fragment ions and compare the relative intensities of key fragments across the three isomers.

Conclusion and Recommendations

While all three spectroscopic techniques provide valuable, complementary information, the combination of ¹⁹F NMR and IR spectroscopy offers the most definitive and efficient path to differentiating the positional isomers of 1-(fluorophenyl)sulfonylpyrrolidine. The ¹⁹F NMR spectrum provides a direct and quantitative measure of the fluorine's electronic environment, while the fingerprint region of the IR spectrum provides a robust, qualitative confirmation of the aromatic substitution pattern. Tandem mass spectrometry serves as a valuable orthogonal technique, particularly for confirming findings or for analyzing complex mixtures when coupled with liquid chromatography. By employing this integrated analytical strategy, researchers can ensure the structural integrity of their compounds, a critical step in advancing any drug development program.

References

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available at: [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]

  • 14N NMR studies on some N-sulphinylamines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • The differentiation of positional isomers utilizing GC-IRD. Journal of Scientific Exploration. Available at: [Link]

  • Application of IR spectroscopy and interpretation of IR spectrum. e-PG Pathshala. Available at: [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. Available at: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(3-Fluorophenyl)sulfonylpyrrolidine

Operational Context & Chemical Profiling In drug discovery and chemical synthesis, 1-(3-Fluorophenyl)sulfonylpyrrolidine serves as a valuable building block, combining a cyclic amine (pyrrolidine) with a fluorinated benz...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Chemical Profiling

In drug discovery and chemical synthesis, 1-(3-Fluorophenyl)sulfonylpyrrolidine serves as a valuable building block, combining a cyclic amine (pyrrolidine) with a fluorinated benzenesulfonamide moiety. While highly useful in the laboratory, its structural components—specifically the highly stable carbon-fluorine (C-F) bond and the sulfur-containing sulfonamide group—present unique logistical challenges at the end of its lifecycle.

Improper disposal of fluorinated organic compounds can lead to severe environmental persistence and the generation of toxic byproducts. Because of its halogen content, this compound must be strictly classified and managed as Halogenated Organic Waste [1]. The presence of fluorine dictates that standard disposal methods (like simple landfilling or low-temperature burning) are insufficient and illegal under environmental protection frameworks. Instead, the compound requires specialized thermal destruction equipped with advanced acid-gas scrubbing technology to neutralize the corrosive gases generated during combustion[2].

DisposalWorkflow Gen 1. Waste Generation 1-(3-Fluorophenyl)sulfonylpyrrolidine Char 2. Hazard Characterization Halogenated Organic Waste Gen->Char Seg 3. Segregation & Storage Compatible HDPE/Glass Char->Seg Inc 4. Thermal Destruction Incineration >1000°C Seg->Inc Scrub 5. Flue Gas Scrubbing Alkaline Neutralization of HF & SO2 Inc->Scrub Disp 6. Final Disposition Safe Emission & Ash Landfill Scrub->Disp

Workflow for the cradle-to-grave disposal of halogenated organic compounds.

In-Laboratory Management: Segregation & Spill Response

The integrity of a disposal pipeline begins at the laboratory bench. Mixing halogenated waste with non-halogenated solvents unpredictably alters the fuel value of the waste stream and can severely damage commercial incinerators that lack the necessary chemical scrubbers[3].

Protocol 1: Laboratory Segregation and Packaging
  • Container Selection : Use only High-Density Polyethylene (HDPE) or amber glass containers. Avoid standard PET plastics, which may degrade in the presence of residual halogenated solvents.

  • Segregation : Deposit the compound (whether as a solid residue or dissolved in solvent) strictly into the "Halogenated Organic Waste" stream. Ensure the water content in the waste mixture remains below 20% to maintain the necessary fuel value for ultimate incineration[1].

  • GHS Labeling : Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Halogenated Organic Waste: Contains 1-(3-Fluorophenyl)sulfonylpyrrolidine" to ensure downstream disposal facilities are aware of the specific halogen and sulfur content[4].

  • Storage : Store the sealed container in a ventilated, secondary containment tray within a flammable/corrosive storage cabinet, strictly isolated from strong acids, bases, and oxidizing agents[1].

Protocol 2: Spill Response and Containment
  • Area Isolation : Immediately restrict access to the spill zone. Personnel must don appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat[4].

  • Inert Absorption : Surround and cover the spilled material with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Never use combustible materials like paper towels or sawdust for halogenated compounds[4].

  • Mechanical Collection : Using non-sparking tools, carefully sweep the absorbed mixture to prevent static discharge. Transfer the material into a sealable, chemically compatible hazardous waste bucket.

  • Surface Decontamination : Wash the affected surface with a mild detergent solution. Collect all rinsate and dispose of it as halogenated aqueous waste, ensuring no fluorinated residue enters the municipal drain system.

Ultimate Disposition: Thermal Destruction Mechanics

The environmental destruction of fluorinated compounds is notoriously difficult due to fluorine's high electronegativity and the extreme stability of the C-F bond[5]. To safely dispose of 1-(3-Fluorophenyl)sulfonylpyrrolidine, licensed waste management facilities employ a self-validating system of high-temperature incineration coupled with chemical scrubbing.

Protocol 3: Facility-Level Thermal Destruction
  • Fuel Blending : Upon arrival at the disposal facility, the waste is chemically analyzed and blended with high-BTU (British Thermal Unit) organic liquids. This ensures the mixture achieves an optimal energy density for sustained, high-efficiency combustion in the incinerator kiln[3].

  • High-Temperature Incineration : The blended waste is injected into a primary combustion chamber operating at temperatures exceeding 1,000°C. A residence time of at least 2 seconds is maintained. This extreme thermal environment is required to force the unimolecular decomposition of the stable C-F bonds and prevent the formation of Products of Incomplete Combustion (PICs)[5].

  • Acid Gas Scrubbing : The combustion of the fluorophenyl and sulfonamide groups generates highly corrosive Hydrogen Fluoride (HF) and Sulfur Dioxide (SO₂) gases. The flue gas is routed through a dry or wet scrubber system. In a dry scrubber, finely ground sodium bicarbonate (NaHCO₃) is injected into the gas stream, chemically neutralizing the acids into stable, solid sodium salts (e.g., NaF, Na₂SO₄)[6].

  • Particulate Filtration : The neutralized gas is cooled to approximately 70°C and passed through a fabric baghouse filter. This two-stage scrubbing and filtration process removes over 99.8% of condensable and filterable particulate matter before the purified exhaust is released into the atmosphere[7].

Quantitative Disposal Parameters

To ensure absolute scientific integrity and regulatory compliance, the thermal destruction of this compound must adhere to strict operational parameters. The table below summarizes the critical data points required for safe disposal.

Table 1: Critical Parameters for Thermal Destruction of Fluorinated Sulfonamides

ParameterOperational TargetMechanistic Rationale
Waste Classification Halogenated Organic>1% halogen content dictates specific EPA RCRA disposal routing and prevents damage to non-scrubber incinerators[1].
Incineration Temp. > 1,000°CEssential to overcome the high bond dissociation energy of the C-F bond (approx. 485 kJ/mol)[5].
Residence Time ≥ 2.0 secondsEnsures complete radical reaction and unimolecular decomposition of the pyrrolidine and aromatic rings[5].
Scrubber Reagent NaOH or NaHCO₃Chemically neutralizes corrosive HF and SO₂ gases into stable, filterable salts (NaF, Na₂SO₄)[6].
Particulate Removal > 99.8% EfficiencyFabric filters capture condensable particulate matter (CPM) post-quenching to meet clean air emission standards[7].

References

  • [5] Title: Per- and Polyfluoroalkyl Substances (PFAS): - EPA Source: epa.gov URL:

  • [1] Title: Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL:

  • [3] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA Source: epa.gov URL:

  • [4] Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem Source: benchchem.com URL:

  • [2] Title: Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater - Torch-Air Source: torch-air.com URL:

  • [6] Title: WASTE INCINERATION FLUE GAS CLEANING - CIE Tecnología Ambiental Source: cieambiental.com URL:

  • [7] Title: Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System - Aerosol and Air Quality Research Source: aaqr.org URL:

Sources

Handling

Personal protective equipment for handling 1-(3-Fluorophenyl)sulfonylpyrrolidine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic science. When handling specialized pharmaceutical intermediates like 1-(3-Fluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic science. When handling specialized pharmaceutical intermediates like 1-(3-Fluorophenyl)sulfonylpyrrolidine (CAS: 670272-02-3)[1], understanding the physicochemical properties of the molecule is the foundation of an effective safety and operational plan.

This compound belongs to the fluorinated benzenesulfonamide class. In drug development, fluorinated benzenesulfonamides are frequently utilized as potent pharmacophores, exhibiting strong biological activity as carbonic anhydrase inhibitors and 5-HT6 receptor antagonists[2][3]. Because of this inherent biological activity, accidental exposure poses not just chemical irritation risks, but potential unintended pharmacological toxicity. Furthermore, the incorporation of a fluorine atom onto the benzenesulfonyl ring significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers compared to non-fluorinated analogs.

The following guide provides a self-validating, step-by-step operational and safety protocol designed to mitigate these specific risks.

Hazard Profile & PPE Mechanistic Justification

Standard safety data for related fluorinated benzenesulfonamides dictates strict respiratory and dermal protection. While the stable pyrrolidine sulfonamide is less reactive than its highly corrosive precursor, benzenesulfonyl chloride[4], its fine crystalline powder form presents a significant inhalation hazard.

Table 1: Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Justification (The "Why")
Dermal (Hands) Double-layered Nitrile Gloves (min. 5 mil thickness).The fluorophenyl moiety increases lipophilicity, facilitating rapid dermal absorption. Double-gloving provides a fail-safe against micro-tears.
Respiratory N95, P100, or FFP3 Particulate Respirator.Prevents inhalation of aerosolized micro-crystals during weighing and transfer, which can cause severe respiratory tract irritation and systemic absorption.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Sulfonamide powders can cause severe corneal abrasion and localized chemical irritation upon contact with ocular mucosa.
Body Flame-resistant lab coat with knit cuffs.Prevents accumulation of static-charged powder on exposed forearms.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is verified.

SafetyWorkflow Start Hazard Assessment: 1-(3-Fluorophenyl)sulfonylpyrrolidine PPE Don Mandatory PPE (Double Nitrile, N95/P100, Goggles) Start->PPE Hood Execute Handling in Class II Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Clean Spill Protocol: Absorb & Neutralize Spill->Clean Yes Dispose Segregate Waste (Fluorinated Organics) Spill->Dispose No Clean->Dispose Decon Decontaminate Workspace & Doff PPE Dispose->Decon

Operational safety workflow for handling fluorinated benzenesulfonamides.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Verification: Ensure the Class II chemical fume hood is operational. Verify the magnehelic gauge reads within the safe airflow range (typically 80-100 fpm). Logic: Static powders are easily aerosolized; inward airflow contains the hazard.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe. Logic: Fluorinated organic powders often carry static charges, causing them to "jump" from spatulas, leading to workspace contamination.

  • PPE Verification: Don all PPE listed in Table 1. Inspect the outer nitrile gloves for any signs of degradation.

  • Transfer: Use a static-free, V-shaped anti-static weigh boat. Weigh the 1-(3-Fluorophenyl)sulfonylpyrrolidine slowly to minimize dust generation.

  • Sealing: Immediately cap the source vial and the receiving flask before removing them from the fume hood.

  • Decontamination: Wipe the balance and hood surface with a solvent compatible with sulfonamides (e.g., isopropanol or ethanol), followed by a damp water wipe.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and to avoid introducing the fluorinated compound into the general water supply.

Step-by-Step Methodology: Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, ensure N95/P100 respirators are worn by all response personnel.

  • Dampen (Do not sweep): Gently cover the spilled powder with absorbent paper towels lightly dampened with isopropanol. Logic: Dry sweeping aerosolizes the toxic powder. Isopropanol dampens the powder without causing violent dissolution.

  • Collect: Use a non-sparking scoop to collect the dampened material and the paper towels.

  • Contain: Place all collected material into a sealable, hazardous waste bag.

Table 2: Waste Segregation and Disposal

Waste TypeDisposal StreamRationale
Solid Chemical Waste Halogenated Organic Solid WasteFluorinated compounds must be segregated for high-temperature incineration to break the robust C-F bonds and prevent environmental persistence.
Liquid Waste (Solvent wash) Halogenated Solvent WasteAny solvent used to clean spatulas or glassware containing residues of the compound must be treated as halogenated.
Contaminated PPE Solid Hazardous WasteOuter gloves and weigh boats must be disposed of as chemically contaminated solids, not general lab trash.

References

  • Kazokaitė J, et al. "Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide." Drug and Chemical Toxicology, 2017. URL: [Link]

  • MDPI. "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity". Biomolecules, 2022. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)sulfonylpyrrolidine
© Copyright 2026 BenchChem. All Rights Reserved.